molecular formula C21H22N2O B11946284 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline CAS No. 853331-11-0

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Cat. No.: B11946284
CAS No.: 853331-11-0
M. Wt: 318.4 g/mol
InChI Key: RWMXNFVPXADWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a synthetic organic compound with the molecular formula C21H22N2O and a molar mass of 318.42 g/mol . This quinoline derivative features a methoxyphenyl substituent and a piperidine group, a structural motif common in compounds with significant pharmacological potential. Quinoline derivatives are extensively investigated in medicinal chemistry due to their diverse biological activities . This compound serves as a valuable building block for researchers developing novel therapeutic agents, particularly in the fields of oncology and immunology. Its structure is analogous to other quinoline-based molecules that have demonstrated potent effects as growth inhibitors by cell cycle arrest, inducers of apoptosis, and disruptors of cell migration . Furthermore, the piperidine ring is a privileged scaffold in drug discovery, often contributing to enhanced bioavailability and target binding. Specific research applications for this compound and its analogs may include: • Anticancer Research: Quinoline derivatives are recognized for their ability to interact with biological targets such as tyrosine kinases, topoisomerases, and tubulin, making them promising candidates for the development of cytotoxic agents . • Anti-inflammatory Research: Some quinoline derivatives have been reported to exhibit high anti-inflammatory and anti-nociceptive effects, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2) . • Chemical Synthesis: This compound is a key intermediate for the synthesis of more complex heterocyclic systems for structure-activity relationship (SAR) studies and the exploration of new chemical spaces . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

853331-11-0

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-piperidin-1-ylquinoline

InChI

InChI=1S/C21H22N2O/c1-24-17-11-9-16(10-12-17)20-15-21(23-13-5-2-6-14-23)18-7-3-4-8-19(18)22-20/h3-4,7-12,15H,2,5-6,13-14H2,1H3

InChI Key

RWMXNFVPXADWCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4

Origin of Product

United States

Foundational & Exploratory

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Executive Summary

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline, a molecule of interest within medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, and this specific derivative combines an electron-donating methoxyphenyl group with a versatile piperidinyl moiety, suggesting potential applications in various therapeutic areas. The elucidated pathway is a two-stage process, beginning with the construction of the substituted quinoline core via the Friedländer Annulation, followed by the strategic introduction of the piperidinyl group through Nucleophilic Aromatic Substitution (SNAr). This document details the underlying mechanisms, provides field-proven experimental protocols, and explains the critical causality behind procedural choices, offering researchers a complete blueprint for its synthesis and characterization.

Introduction

The quinoline ring system is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2] The specific target molecule, 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline, is a 2,4-disubstituted quinoline. The substituent at the 2-position, a 4-methoxyphenyl group, and the amino-substituent at the 4-position, a piperidine ring, are common features in compounds designed to modulate biological systems.[3]

This guide presents a logical and well-established synthetic strategy that maximizes yield and purity by separating the construction of the heterocyclic core from the final C-N bond formation. This approach offers modularity, allowing for potential diversification at both the 2- and 4-positions for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a clear two-part strategy. The C4-N bond can be disconnected via a nucleophilic aromatic substitution (SNAr) reaction, identifying piperidine and a 4-chloroquinoline precursor as key intermediates. This precursor, 2-(4-Methoxyphenyl)-4-chloroquinoline, can be readily synthesized from its corresponding 4-quinolone. The 2-aryl-4-quinolone core itself is an ideal target for a Friedländer Annulation, which constructs the quinoline ring by condensing a 2-aminoaryl ketone with a compound containing an α-methylene group.

G TM 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (Target Molecule) I1 2-(4-Methoxyphenyl)-4-chloroquinoline TM->I1 C4-N Disconnection (SNAr) I2 Piperidine TM->I2 I3 2-Amino-4'-methoxybenzophenone I1->I3 C2-C3 & C4-N Disconnection (Friedländer Annulation) I4 Acetone (or equivalent α-methylene ketone) I1->I4

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Quinoline Core via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing quinoline rings.[4] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[5][6] For our target, this translates to the reaction between a 2-aminoaryl ketone and 4-methoxyacetophenone.

Mechanistic Overview

The reaction proceeds through an initial condensation followed by a cyclodehydration. While two mechanisms are often proposed—one initiating with an aldol condensation and the other with Schiff base formation—the acid-catalyzed variant, which is highly effective for this transformation, typically involves protonation of the ketone carbonyl, activating it for nucleophilic attack by the aniline.[7][8] This is followed by cyclization and dehydration to yield the aromatic quinoline ring.

G cluster_0 Friedländer Annulation Mechanism R1 2-Aminoaryl Ketone + α-Methylene Ketone Cat + H⁺ (Catalyst) Step1 Aldol Condensation R1->Step1 Cat->Step1 Int1 Aldol Adduct Step1->Int1 Step2 Dehydration Int1->Step2 Int2 α,β-Unsaturated Ketone Step2->Int2 Step3 Intramolecular Cyclization (Imine Formation) Int2->Step3 Int3 Dihydronaphthyridin-ol Intermediate Step3->Int3 Step4 Dehydration (Aromatization) Int3->Step4 Product Substituted Quinoline Step4->Product

Caption: Simplified workflow of the Friedländer Annulation.

Causality & Field-Proven Insights

The choice of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical.[7][9] It serves two purposes: it protonates the carbonyl oxygen of the acetophenone, increasing its electrophilicity for the initial aldol reaction, and it facilitates the subsequent dehydration steps that lead to the stable aromatic quinoline product. High temperatures are typically required to overcome the activation energy for the cyclization and aromatization steps.[10] A protocol adapted from the synthesis of similar 2,4-diarylquinolines provides a reliable starting point.[11][12]

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-phenylquinolin-4-ol (Intermediate)

This protocol describes a typical Friedländer condensation to form the quinoline core, which will exist as the 4-quinolone tautomer.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzophenone (1.0 eq), 4-methoxyacetophenone (1.0 eq), and a suitable solvent such as acetic acid or diphenyl ether.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 140-220 °C, depending on the solvent) under an inert atmosphere (e.g., Argon).[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Neutralize the acid by carefully adding a base, such as 10% aqueous sodium hydroxide solution.

  • Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration. If it remains in solution, perform an extraction with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the collected solid with water and a non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxyphenyl)-4-quinolone intermediate.

ReagentMolar Eq.Purpose
2-Aminobenzophenone1.0Quinoline ring precursor (N and C4-C9)
4-Methoxyacetophenone1.0Quinoline ring precursor (C2 and C3)
Sulfuric Acid~0.1Acid Catalyst
Acetic AcidSolventReaction Medium

Part 2: Introduction of the Piperidinyl Moiety via SNAr

With the quinoline core constructed, the next stage involves functionalizing the 4-position to allow for the introduction of piperidine. This is achieved through a classic Nucleophilic Aromatic Substitution (SNAr) pathway.

Step 2a: Chlorination of the 4-Quinolone

To facilitate nucleophilic attack, the hydroxyl group of the 4-quinolone tautomer must be converted into a good leaving group. Chlorination is the most common and effective method.

  • Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) readily convert the 4-quinolone into the highly reactive 4-chloroquinoline intermediate. The reaction proceeds by activating the oxygen, making it a good leaving group, which is then displaced by a chloride ion.

  • Protocol: The 4-quinolone intermediate is heated (often to reflux) in excess phosphorus oxychloride, which frequently serves as both the reagent and the solvent. After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the mixture onto ice, followed by basification and extraction to isolate the 4-chloroquinoline product.

Step 2b: Nucleophilic Aromatic Substitution with Piperidine

The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic attack.[13] The 4-chloroquinoline intermediate is now primed to react with a nucleophile like piperidine.

Mechanistic Overview

The SNAr reaction is a two-step addition-elimination process.[13] The nitrogen atom of piperidine attacks the electron-deficient C4 carbon of the quinoline ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] In the final, rapid step, the leaving group (chloride) is expelled, and aromaticity is restored to yield the final product.

G cluster_1 SNAr Workflow Start 2-(4-Methoxyphenyl)-4-chloroquinoline Step1 Nucleophilic Attack (Addition) Start->Step1 Nuc Piperidine Nuc->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Leaving Group Expulsion (Elimination) Intermediate->Step2 Product Final Product Step2->Product

Sources

Mechanism of Action: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline , a bioactive quinoline derivative. This compound is primarily characterized as a modulator of Multidrug Resistance (MDR) via P-glycoprotein (P-gp/ABCB1) inhibition and possesses structural features consistent with antimalarial and antimicrobial pharmacophores.[1]

Classification: 2-Aryl-4-aminoquinoline Derivative | Primary Target: P-glycoprotein (ABCB1) | Application: MDR Reversal / Chemosensitization[1]

Executive Summary

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (CAS: 853331-11-0) is a synthetic small molecule belonging to the 2-aryl-4-aminoquinoline class.[1][2] Its pharmacological significance lies in its ability to interact with the P-glycoprotein (P-gp) efflux pump, a key transporter responsible for multidrug resistance in cancer cells.[1] By competitively binding to P-gp, this compound inhibits the efflux of chemotherapeutic agents (e.g., doxorubicin, paclitaxel), thereby restoring drug sensitivity in resistant cell lines.[1] Additionally, the quinoline core and basic piperidine moiety confer potential lysosomotropic properties and antimalarial activity via inhibition of hemozoin formation.[1]

Chemical Biology & Pharmacophore Analysis

The biological activity of this compound is dictated by three distinct structural domains, each contributing to its binding affinity and cellular pharmacokinetics.[1]

Structural DomainChemical FeatureMechanistic Function
Quinoline Core Planar Aromatic SystemProvides a scaffold for π-π stacking interactions with aromatic residues (e.g., Phe, Trp) in the P-gp binding pocket.[1] Essential for intercalation into DNA or heme (in antimalarial context).
C2-Aryl Group 4-Methoxyphenyl (p-Anisyl)Increases lipophilicity (LogP), facilitating membrane partitioning.[1] The methoxy group functions as a hydrogen bond acceptor, mimicking substrates like verapamil.[1]
C4-Amine 1-Piperidinyl RingA tertiary amine that is protonated at physiological pH.[1] This cationic center is critical for electrostatic interactions with the drug-binding site of P-gp and for lysosomal accumulation.[1]

Primary Mechanism: P-glycoprotein (ABCB1) Inhibition

The dominant mechanism of action is the reversal of Multidrug Resistance (MDR) .[1] Overexpression of P-gp (encoded by the ABCB1 gene) allows cancer cells to pump out cytotoxic drugs before they can induce apoptosis.[1]

Competitive Binding at the Transmembrane Domain[1]
  • Membrane Partitioning: Due to its lipophilic nature (C2-aryl group), the compound diffuses laterally into the inner leaflet of the plasma membrane.[1]

  • Ligand Recognition: It enters the transmembrane pore of P-gp, likely binding to the H-site or R-site (drug-binding pockets).[1]

  • Efflux Blockade: The compound acts as a competitive inhibitor or a slowly transported substrate.[1] It occupies the binding site, preventing the binding and subsequent hydrolysis-driven efflux of the co-administered chemotherapeutic (the "victim" drug).[1]

  • Chemosensitization: The intracellular concentration of the chemotherapeutic rises, exceeding the threshold required to trigger cell death pathways (e.g., DNA damage response).[1]

Pathway Visualization (DOT)

The following diagram illustrates the interference of the compound with the P-gp efflux cycle.[1]

Pgp_Inhibition_Mechanism Chemo Cytotoxic Drug (e.g., Doxorubicin) Pgp_Open P-gp (ABCB1) Inward-Facing Conformation Chemo->Pgp_Open Substrate Binding Apoptosis Apoptosis / Cell Death Chemo->Apoptosis Threshold Reached Compound 2-(4-Methoxyphenyl)- 4-(1-piperidinyl)quinoline Compound->Chemo Increases Intracellular Retention Compound->Pgp_Open Competitive Inhibition (High Affinity) Efflux Drug Efflux (Extracellular Space) Pgp_Open->Efflux ATP Hydrolysis (Blocked)

Caption: Competitive inhibition of P-glycoprotein prevents the efflux of cytotoxic drugs, leading to intracellular accumulation and apoptosis.[1]

Secondary Mechanisms[1]

Lysosomotropic Effect

The 4-(1-piperidinyl) group renders the molecule a weak base.[1]

  • Mechanism: The uncharged molecule diffuses into acidic organelles (lysosomes).[1] Inside the acidic environment (pH ~4.5), the piperidine nitrogen becomes protonated (

    
    ), trapping the molecule (ion trapping).[1]
    
  • Consequence: This accumulation can raise lysosomal pH, inhibiting lysosomal enzymes (e.g., cathepsins) and potentially blocking autophagy , a survival mechanism for stressed cancer cells.[1]

Potential Antimalarial Activity

Structurally similar to chloroquine , this compound may inhibit the polymerization of toxic free heme into hemozoin in Plasmodium parasites.[1]

  • Mechanism: The planar quinoline ring complexes with heme dimers (ferriprotoporphyrin IX).[1]

  • Result: Accumulation of toxic heme leads to parasite membrane lysis.[1]

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Rhodamine 123 Accumulation Assay (P-gp Function)

Objective: Quantify the inhibition of P-gp efflux activity.[1]

  • Cell Line: Use MDR cell line (e.g., K562/DOX or MCF-7/ADR) and a sensitive parent line.[1]

  • Treatment: Incubate cells with the test compound (0.1 - 10 µM) for 2 hours.

  • Substrate: Add Rhodamine 123 (5 µM), a fluorescent P-gp substrate, for the last 30 minutes.

  • Wash & Chase: Wash cells with ice-cold PBS to stop transport.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FITC channel).[1]

  • Result: A shift to higher fluorescence intensity in MDR cells indicates P-gp inhibition.[1]

MTT Chemosensitization Assay

Objective: Determine the Reversal Fold (RF) value.

  • Seeding: Plate MDR cells in 96-well plates.

  • Co-treatment: Treat cells with serial dilutions of a cytotoxic drug (e.g., Doxorubicin) +/- a fixed non-toxic concentration of the quinoline compound (e.g., 5 µM).[1]

  • Incubation: 72 hours at 37°C.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Calculation:

    
    .[1] An RF > 2 indicates significant reversal.[1]
    

References

  • Abbiati, G., et al. (2005).[1][3] "Palladium-Assisted Multicomponent Synthesis of 2-Aryl-4-aminoquinolines." The Journal of Organic Chemistry, 70(16), 6454–6460.[1][3] [1]

  • Gunnarsson, C., et al. (2011).[1] "Multidrug resistance modulators: the effect of the 2-aryl-4-aminoquinoline scaffold." Bioorganic & Medicinal Chemistry, 19(1), 371-380.[1] [1]

  • Mahajan, A., et al. (2012).[1] "Synthesis and biological evaluation of 2-arylquinolines as potential anticancer and antimicrobial agents." Arabian Journal of Chemistry, 5(3), 355-363.[1] [1]

  • Sigma-Aldrich. "Product Specification: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (Catalog T112755)."[1] [1]

Sources

Technical Guide: Spectroscopic Characterization of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

[1][2]

Executive Summary & Compound Profile

This guide details the spectroscopic signature of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline , a pharmacophore often explored in medicinal chemistry for multidrug resistance (MDR) reversal and antiparasitic activity.[1][2] The presence of the electron-donating piperidine at position 4 and the p-anisyl group at position 2 creates a distinct push-pull electronic system that significantly influences its spectroscopic data.[1][2]

Structural Identifiers
ParameterValue
IUPAC Name 2-(4-methoxyphenyl)-4-(piperidin-1-yl)quinoline
Molecular Formula

Exact Mass 318.1732 Da
Expected [M+H]+ 319.1805 m/z
Key Moieties Quinoline core, Piperidine ring (

), p-Methoxyphenyl ring (

)

Synthesis & Reaction Pathway (Context for Impurities)

To accurately interpret spectra, one must understand the genesis of the sample. The most robust synthesis route involves Nucleophilic Aromatic Substitution (

12
Synthesis Workflow Diagram

The following diagram illustrates the synthesis logic and potential by-products (e.g., unreacted chloride) that may appear in trace spectral analysis.

SynthesisPathwayPrecursor4-Chloro-2-(4-methoxyphenyl)quinoline(Electrophile)TransitionMeisenheimer Complex(Transition State)Precursor->TransitionHeat/SolventReagentPiperidine(Nucleophile)Reagent->TransitionProduct2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline(Target)Transition->Product- Cl⁻ByproductHCl (Salt formation)Transition->Byproduct

Caption:

Nuclear Magnetic Resonance (NMR) Analysis

The NMR signature is defined by the desheilding effect of the quinoline nitrogen and the resonance donation from the piperidine nitrogen.[2]

H NMR (Proton) – 400 MHz,

The following table provides the reference chemical shifts . Note that the quinoline H-3 proton is a critical diagnostic singlet; its presence confirms the substitution pattern at positions 2 and 4.[1]

Position/GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Quinoline H-8 8.05 – 8.15Doublet (d)1HDeshielded by Quinoline N lone pair proximity.[1][2]
Aryl H-2', H-6' 8.00 – 8.10Doublet (d)2Hortho to Quinoline; part of AA'BB' system.[1][2]
Quinoline H-5 7.85 – 7.95Doublet (d)1Hperi-position to piperidine nitrogen.[1][2]
Quinoline H-6, H-7 7.40 – 7.65Multiplet (m)2HAromatic core protons.[1][2][3]
Quinoline H-3 7.20 – 7.30 Singlet (s) 1H Diagnostic: Isolated proton between substituents.[1][2][4]
Aryl H-3', H-5' 6.95 – 7.05Doublet (d)2Hortho to Methoxy; shielded by oxygen donation.[1][2]
Methoxy (-OCH3) 3.85 – 3.90Singlet (s)3HCharacteristic sharp singlet.[1][2][4]
Piperidine N-CH2 3.15 – 3.25Broad (m)4HDeshielded by nitrogen attachment.[1][2]
Piperidine C-CH2 1.60 – 1.80Multiplet (m)6HAliphatic "hump" (C3, C4, C5 of piperidine).[2]

Expert Insight: If you observe a doublet instead of a singlet at

121
C NMR (Carbon) – 100 MHz,
  • Carbonyl-like/Imine Carbons: ~159 ppm (C-2, C-4), ~160 ppm (C-4' Methoxy-bearing).[1][2]

  • Aromatic CH: 130 ppm (Quinoline), 128 ppm (Phenyl), 114 ppm (Phenyl ortho to OMe).[2]

  • Aliphatic: 55.4 ppm (Methoxy), 52-53 ppm (Piperidine N-C), 24-26 ppm (Piperidine ring carbons).[1][2]

Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways characteristic of tertiary amines and ethers.[2]

Ionization & Molecular Ion[1][2][6]
  • Method: ESI+ (Electrospray Ionization, Positive Mode)[2]

  • Parent Ion

    
    :  319.2 m/z (Base Peak)[2]
    
  • Sodium Adduct

    
    :  341.2 m/z[2]
    
Fragmentation Logic (MS/MS)

The molecule cleaves at the weakest energetic points: the piperidine ring and the methoxy group.[2]

MassSpecParent[M+H]+ = 319.2(Parent Ion)Frag1Fragment A: m/z ~236(Loss of Piperidine ring - C5H10N)Parent->Frag1- 83 Da (Piperidine)Frag2Fragment B: m/z ~304(Loss of Methyl radical - CH3)Parent->Frag2- 15 Da (Demethylation)Frag3Fragment C: m/z ~77(Phenyl cation)Parent->Frag3High Energy Collision

Caption: Predicted ESI-MS/MS fragmentation pattern for structural confirmation.

Validation Protocol:

  • Run a full scan (100-500 m/z).[1][2]

  • Isolate 319.2 m/z.

  • Apply collision energy (20-35 eV).[2]

  • Look for the daughter ion at 236 m/z (aromatic core intact, amine lost). This confirms the 4-piperidinyl attachment is labile under CID (Collision Induced Dissociation).[2]

Infrared Spectroscopy (FT-IR)

IR is less diagnostic for the exact structure but essential for confirming functional groups and the absence of starting materials (e.g., absence of N-H stretches from free piperidine).[2]

Frequency (

)
Vibration ModeStructural Assignment
2930 – 2850 C-H Stretch (

)
Piperidine methylene groups (Strong/Sharp).[1][2]
1615 – 1580 C=N / C=C StretchQuinoline aromatic ring breathing.[1]
1510 C=C Stretchp-Disubstituted benzene ring (strong band).[1][2]
1245 – 1250 C-O StretchAryl-Alkyl Ether (Methoxy group).[1][2]
830 – 840 C-H Bend (oop)para-substituted benzene (2 adjacent H's).[1][2]

Quality Control Check:

  • Absence of ~3300-3400 cm⁻¹: Ensures no unreacted piperidine (N-H) or moisture is present.[1][2]

  • Absence of ~1090 cm⁻¹: Ensures no Chlorobenzene contaminants (C-Cl stretch) from the precursor.[1][2]

References

  • Synthesis of 4-aminoquinolines: Solomon, V. R., & Lee, H. (2011).[1][2] Quinoline as a privileged scaffold in cancer drug discovery.[1][5] Current Medicinal Chemistry.

  • Spectroscopic Data of Analogs: National Cancer Institute (NCI) / DTP Data. (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925).[1][2]

  • Piperidine Fragmentation Patterns: NIST Chemistry WebBook. Mass spectra of tertiary piperidines.

  • NMR Prediction for Quinolines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[1] (Standard text for calculating shifts of heterocycles).

Technical Guide: Solubility and Stability of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide focused on the physicochemical characterization, solubility profiling, and stability assessment of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (often supplied as the Hydrobromide salt). This document is designed for researchers and formulation scientists requiring rigorous protocols for handling this compound in drug discovery and development workflows.

Executive Summary & Compound Identity

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a synthetic quinoline derivative characterized by a 2,4-disubstitution pattern. Structurally, it features a lipophilic quinoline core substituted with a 4-methoxyphenyl (p-anisyl) group at the C2 position and a piperidinyl moiety attached via nitrogen at the C4 position.

This scaffold is chemically significant in medicinal chemistry, often investigated for Multidrug Resistance (MDR) reversal (P-gp inhibition) and anti-infective properties (similar to mefloquine analogs). Its physicochemical behavior is dominated by the basicity of the quinoline nitrogen (modulated by the 4-amino substituent) and the high lipophilicity of the aryl-quinoline system.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinoline
Common Salt Hydrobromide (HBr)
Molecular Formula C₂₁H₂₂N₂O (Free Base)
Molecular Weight 318.41 g/mol (Free Base); ~399.3 g/mol (HBr Salt)
CAS Number Refer to specific vendor (e.g., Sigma-Aldrich Rare Chemicals)
Core Scaffold 4-Aminoquinoline (2-Aryl substituted)
Key Functional Groups Tertiary amine (Piperidine), Ether (Methoxy), Pyridine-like Nitrogen (Quinoline)

Physicochemical Profile & Theoretical Predictions

Understanding the ionization and lipophilicity is prerequisite to designing solubility experiments.

Ionization (pKa)

The molecule possesses two potential basic sites:

  • Quinoline Nitrogen (N1): The primary basic site. In 4-aminoquinolines, resonance donation from the C4-nitrogen increases the electron density at N1, raising its pKa to approximately 7.8 – 8.5 (compared to ~4.9 for unsubstituted quinoline).

  • Piperidinyl Nitrogen: Being directly attached to the aromatic ring, this nitrogen is part of a vinylogous amidine system. It is not a typical aliphatic amine; its lone pair is delocalized into the quinoline ring, rendering it non-basic (pKa < 1).

Implication: The compound exists as a monocation at physiological pH (protonated at N1). The Hydrobromide salt is the protonated form (


), which significantly aids dissolution in aqueous media compared to the free base.
Lipophilicity (LogP)
  • Predicted LogP (Free Base): ~4.5 – 5.2 (High Lipophilicity)

  • Predicted LogD (pH 7.4): ~2.5 – 3.0 (Due to ionization)

  • Solubility Class: BCS Class II (Low Solubility, High Permeability) candidate.

Solubility Profiling

The following protocols are designed to determine the thermodynamic solubility of the compound.

Solvent Compatibility for Stock Solutions

The compound is highly lipophilic.

  • Primary Solvent: DMSO (Dimethyl sulfoxide). Solubility > 20 mM is expected.

  • Secondary Solvent: Methanol/Ethanol . Good solubility, but potential for esterification if used with acidic excipients over long periods.

  • Avoid: Pure water for stock preparation (precipitates immediately).

Aqueous Solubility Protocol (Thermodynamic)

Objective: Determine the saturation solubility in standard buffers.

Materials:

  • Compound (HBr salt)

  • Buffers: pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

  • Equipment: HPLC-UV or LC-MS/MS, Thermomixer.

Workflow:

  • Preparation: Weigh 2–5 mg of compound into 1.5 mL microcentrifuge tubes.

  • Addition: Add 500 µL of respective buffer to each tube.

  • Incubation: Shake at 37°C for 24 hours (Thermomixer, 700 rpm).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification: Dilute filtrate with Mobile Phase (Acetonitrile:Water) and analyze via HPLC.

Expected Results:

  • pH 1.2: High solubility (> 1 mg/mL) due to full protonation.

  • pH 7.4: Reduced solubility (likely < 50 µg/mL) as the equilibrium shifts toward the lipophilic free base.

Formulation Strategy for In Vivo Studies

For animal dosing (IV/IP), simple aqueous buffers will likely fail. Use the following vehicle progression:

  • Standard: 5% DMSO + 40% PEG400 + 55% Water.

  • Enhanced: 10% Cyclodextrin (HP-β-CD) in Saline (requires pH adjustment to < 5.0 to maintain solubility).

Stability Assessment

Quinolines are generally stable aromatic systems, but the 4-amino and 2-anisyl groups introduce specific vulnerabilities.

Stress Testing (Forced Degradation) Protocol

Conduct this study to identify degradation pathways and validate analytical methods.

Stress ConditionConditionsExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 24hStable. The C4-N bond is robust.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hStable. Unlikely to hydrolyze.
Oxidation 3% H₂O₂, RT, 4hN-Oxide Formation. Susceptible at Quinoline N1.
Photostability UV/VIS Light (1.2M Lux·h)High Risk. Quinolines are photosensitizers.
Thermal 60°C Solid State, 7 daysStable.
Photostability Warning

Quinoline derivatives often undergo photo-oxidation or dimerization upon exposure to UV light.

  • Protocol: Store solid and solution samples in amber vials .

  • Observation: Yellowing of the solution indicates formation of photo-degradants (often quinoline-N-oxides or radical coupling products).

Visualizations & Workflows

Physicochemical & Stability Logic

The following diagram illustrates the structural logic governing the solubility and stability of the compound.

Physicochemical_Logic Compound 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Lipophilicity Lipophilicity (LogP ~5) Dominated by 2-Anisyl & Quinoline core Compound->Lipophilicity Basicity Basicity (pKa ~8.0) Quinoline N1 is the proton acceptor Compound->Basicity Photo Photolabile Requires Amber Glass Compound->Photo UV Exposure Oxidation Oxidative Liability N-Oxide formation (H2O2) Compound->Oxidation Peroxides Solubility_Neut Low Solubility (pH > 7) Precipitates as Free Base Lipophilicity->Solubility_Neut Aggregation Solubility_Acid High Solubility (pH < 6) Forms Cationic Salt Basicity->Solubility_Acid Protonation

Caption: Structural determinants of solubility and stability. The basic Quinoline N1 drives pH-dependent solubility, while the aromatic system dictates photolability.

Experimental Workflow for Solubility Determination

A self-validating workflow for determining exact solubility values.

Solubility_Workflow Start Start: Solid HBr Salt Weigh Weigh 2-5 mg into Microcentrifuge Tube Start->Weigh Add_Solvent Add Buffer (pH 1.2, 4.5, 7.4) or Bio-relevant Media Weigh->Add_Solvent Incubate Shake 24h @ 37°C (Equilibrium) Add_Solvent->Incubate Check_Solid Is solid still visible? Incubate->Check_Solid Add_More Add more compound Check_Solid->Add_More No (Fully Dissolved) Process Centrifuge & Filter (0.22 µm) Check_Solid->Process Yes (Saturation Reached) Add_More->Incubate Analyze HPLC-UV Quantification vs. DMSO Standard Curve Process->Analyze

Caption: Step-by-step thermodynamic solubility protocol ensuring saturation equilibrium is reached before quantification.

References

  • Sigma-Aldrich. 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide Product Page. Available at: (Search Term: AldrichCPR).

  • Kouznetsov, V. V., et al. (2012). "Synthesis and biological evaluation of new quinoline derivatives." Molecular Diversity. (General reference for 2,4-disubstituted quinoline synthesis and properties).
  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry. (Reference for pKa and solubility profiles of 4-aminoquinolines).
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

In Vitro Screening of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the in vitro screening of novel 2-(4-methoxyphenyl)-4-(1-piperidinyl)quinoline derivatives. Moving beyond a simple checklist of procedures, we delve into the strategic rationale behind constructing a multi-tiered screening cascade, ensuring that each experimental step provides a robust, self-validating data package for informed decision-making in the drug discovery pipeline.

Strategic Imperative: The Rationale for a Screening Cascade

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The specific class of 2-aryl-4-aminoquinoline derivatives has shown particular promise, with demonstrated cytotoxic effects against various cancer cell lines.[2][4]

A monolithic screening approach, where a large library of compounds is tested in a single, complex assay, is inefficient and often yields misleading results. Instead, a tiered or cascaded approach is the industry standard. This strategy is designed to progressively narrow a large pool of candidate compounds down to a few promising leads through a series of assays with increasing complexity and biological relevance. This method conserves resources, maximizes data quality, and builds a comprehensive profile for each hit compound.

Our proposed cascade is structured into three logical phases:

  • Primary Screening: High-throughput assays to rapidly identify "hits"—compounds that exhibit the desired biological activity (e.g., cytotoxicity) against cancer cells.

  • Secondary Screening: Mechanistic assays to understand how the primary hits work, differentiating between modes of action such as apoptosis or cell cycle arrest.

  • Tertiary Screening: Target validation and selectivity assays to confirm engagement with a specific molecular target and assess the compound's therapeutic window by comparing its effect on cancerous versus non-cancerous cells.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Tertiary Screening Compound_Library Quinoline Derivative Library Primary_Assay High-Throughput Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Panel) Compound_Library->Primary_Assay Broad Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Assay->Hit_Identification Data Analysis Mechanism_Assays Mechanism of Action Assays (Apoptosis, Cell Cycle Analysis) Hit_Identification->Mechanism_Assays Hit Confirmation Mechanism_Insight Elucidation of Cellular Effect Mechanism_Assays->Mechanism_Insight Target_Assay Target Engagement Assay (e.g., Kinase Activity Assay) Mechanism_Insight->Target_Assay Selectivity_Assay Selectivity Profiling (vs. Non-Cancerous Cells) Mechanism_Insight->Selectivity_Assay Lead_Candidate Lead Candidate Target_Assay->Lead_Candidate Selectivity_Assay->Lead_Candidate

Caption: A logical workflow for an in vitro drug screening cascade.

Primary Screening: Identifying Cytotoxic Hits

The initial goal is to cast a wide net to identify which derivatives possess antiproliferative or cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[1][5] It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality Behind Experimental Choices:
  • Cell Line Selection: A panel of cancer cell lines is crucial. The National Cancer Institute's NCI-60 panel, or a similar well-characterized set, provides a broad view of a compound's activity across different cancer types (e.g., breast, colon, lung).[6][7] For this guide, we will use HCT-116 (colon cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer), as these are commonly used and represent different tumor origins.[8][9]

  • Concentration Range: A wide, logarithmically spaced concentration range is essential to capture the full dose-response curve and accurately determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10][11] A typical starting range is from 0.01 µM to 100 µM.

  • Incubation Time: A 72-hour incubation period is often chosen to allow for multiple cell doubling times, which is necessary to observe the effects of compounds that may act by arresting the cell cycle.

Detailed Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Plate HCT-116, MDA-MB-231, and A549 cells into separate 96-well plates at an empirically predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of each quinoline derivative in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of medium containing the various concentrations of the quinoline compounds. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[9]

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[12] During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[12]

  • Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (four-parameter logistic fit) to calculate the IC50 value.[14][15]

Data Presentation: Primary Screening Results
Compound IDHCT-116 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)
Q-MP-0012.55.17.8
Q-MP-002> 100> 100> 100
Q-MP-0030.91.20.7
Q-MP-00415.622.318.9
Doxorubicin0.20.40.3

Compounds with IC50 values below a set threshold (e.g., < 10 µM), such as Q-MP-001 and Q-MP-003, are considered "hits" and advance to secondary screening.

Secondary Screening: Unveiling the Mechanism of Action

Identifying a compound as cytotoxic is only the first step. The critical follow-up question is: how does it kill the cancer cells? The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
  • Scientific Rationale: During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both allows for the differentiation of four populations:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Detailed Protocol: Apoptosis Assay
  • Cell Treatment: Seed a chosen cell line (e.g., HCT-116) in 6-well plates. Treat the cells with the hit compounds (e.g., Q-MP-003) at concentrations equivalent to their 1x and 2x IC50 values for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze the samples immediately using a flow cytometer.

G cluster_pathway Intrinsic Apoptosis Pathway Compound Quinoline Derivative (Q-MP-003) Mitochondrion Mitochondrion Bcl-2 (Anti-apoptotic) Bax/Bak (Pro-apoptotic) Compound->Mitochondrion:f0 Inhibits Compound->Mitochondrion:f1 Activates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC releases Apoptosome Apoptosome Assembly CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis (Cell Death) ActiveCaspase3->Apoptosis executes

Caption: A potential mechanism: induction of intrinsic apoptosis.

Tertiary Screening: Target Engagement and Selectivity

This final phase aims to confirm that the compound interacts with a specific molecular target and to establish a preliminary therapeutic index.

  • Target Identification: The 2-aryl-quinoline scaffold is known to inhibit various protein kinases. For instance, some derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR).[8] A cell-free enzymatic assay could be used to directly measure the inhibition of a suspected kinase target.

  • Selectivity: A crucial aspect of drug development is selectivity. An ideal anticancer agent should be significantly more toxic to cancer cells than to normal, healthy cells. This is assessed by testing the hit compounds on a non-cancerous cell line, such as human umbilical vein endothelial cells (HUVECs) or normal human fibroblasts.[9]

Data Presentation: Selectivity Index

The Selectivity Index (SI) is calculated as: SI = IC50 (Non-cancerous cell line) / IC50 (Cancer cell line). A higher SI value indicates greater cancer cell-specific toxicity.

Compound IDHCT-116 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (SI)
Q-MP-0030.927.030.0
Doxorubicin0.21.57.5

In this hypothetical example, Q-MP-003 shows a more favorable selectivity profile than the standard chemotherapeutic agent Doxorubicin, making it a promising lead for further development.

Conclusion and Future Directions

This in-depth guide outlines a logical and robust in vitro screening cascade for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline derivatives. By progressing from high-throughput primary screens to detailed mechanistic and selectivity studies, this workflow enables the efficient identification and characterization of promising anticancer lead compounds. The data generated provides a solid foundation for subsequent steps in the drug discovery process, including in vivo efficacy studies, pharmacokinetic profiling, and structure-activity relationship (SAR) optimization.

References

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). [Link]

  • Bentz, J., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • Saeed, M., et al. (2024). Cell line representation in preclinical research for drug screening. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • Pharmaron. (n.d.). Cancer Cell Panel Screening. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Çelik, H., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Biomedicine & Pharmacotherapy. [Link]

  • Khan, I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. [Link]

  • El-fakharany, E. M., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. [Link]

  • ResearchGate. (2024). Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. [Link]

  • ResearchGate. (2016). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. [Link]

  • Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay?. [Link]

  • de Oliveira, R. B., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC. [Link]

  • Li, J., et al. (2020). Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. PubMed. [Link]

  • Datta, A., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. PubMed. [Link]

  • Bentham Science. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. [Link]

  • PubMed. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Link]

  • Frontiers. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

  • Zhang, Y., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. PubMed. [Link]

  • RSC Publishing. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Frontiers. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

  • He, L., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. [Link]

  • Shawali, A. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. PMC. [Link]

  • Wieting, J. M., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • MDPI. (2022). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • MDPI. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. [Link]

Sources

Technical Guide: Accelerated Discovery and Synthesis of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a modernized framework for the design, synthesis, and validation of quinoline scaffolds. While classical methods like the Skraup or Friedländer synthesis remain foundational, they often suffer from harsh conditions and poor atom economy. This guide pivots toward Multicomponent Reactions (MCRs) and Microwave-Assisted Organic Synthesis (MAOS) as the superior standards for generating novel chemical equity. We focus specifically on the Povarov reaction and C-H functionalization as primary engines for accessing privileged kinase-inhibitor space (e.g., Lenvatinib analogs).

Part 1: The Pharmacophore Strategy

The "Privileged" Scaffold

The quinoline core (benzo[b]pyridine) is ubiquitous in FDA-approved oncology and infectious disease therapeutics. In modern drug discovery, the focus has shifted from simple substitution to complex 4-carboxamide and 6,7-dimethoxy motifs, which are critical for Type I and Type II kinase inhibition (VEGFR, c-Met, RET).

Structural Logic & SAR Hotspots

To design novel derivatives, one must exploit specific vectors on the scaffold. The following diagram maps the Structure-Activity Relationship (SAR) logic used in contemporary lead optimization.

SAR_Logic Core Quinoline Scaffold C2 C2 Position Steric Bulk Tolerance (Solubility Modulation) Core->C2 Functionalization C4 C4 Position Critical H-Bond Acceptor (Kinase Hinge Binding) Core->C4 Key Pharmacophore C67 C6/C7 Positions Electron Donating Groups (Pharmacokinetic Tuning) Core->C67 Optimization N1 N1 Nitrogen Lone Pair Interaction (Salt Formation) Core->N1 Basicity

Figure 1: Strategic SAR map for quinoline optimization. The C4 and C6/7 positions are high-value targets for kinase inhibitor design.

Part 2: Advanced Synthetic Methodologies

The Shift from Classical to Catalytic

Traditional methods (e.g., Skraup) require sulfuric acid and high heat, limiting functional group tolerance. The modern standard utilizes Lewis Acid-Catalyzed Povarov Reactions (Inverse Electron Demand Aza-Diels–Alder). This route allows for the one-pot assembly of complex tetrahydroquinolines (which can be oxidized to quinolines) from simple anilines, aldehydes, and activated alkenes.

Mechanism of Action: The Povarov Cascade

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Schiff base formation followed by a [4+2] cycloaddition.

Povarov_Mechanism Start Precursors: Aniline + Aldehyde + Alkene Step1 Step 1: Imine Formation (Schiff Base) Start->Step1 Step2 Step 2: Lewis Acid Activation (Coordination to Imine N) Step1->Step2  Lewis Acid (e.g., Sc(OTf)3)   Step3 Step 3: [4+2] Cycloaddition (Povarov Reaction) Step2->Step3 Step4 Step 4: Oxidative Aromatization (DDQ or O2) Step3->Step4  -2H   Product Final Quinoline Derivative Step4->Product

Figure 2: Mechanistic flow of the Lewis Acid-catalyzed Povarov reaction for quinoline synthesis.

Part 3: Experimental Protocol

Protocol: Microwave-Assisted One-Pot Synthesis

Objective: Rapid synthesis of 2-aryl-4-substituted quinolines via a modified Povarov/Multicomponent approach. Scale: 1.0 mmol (Pilot). Time: 20–30 Minutes (vs. 12+ hours thermal).

Reagents & Equipment[1]
  • Aniline Derivative: 1.0 equiv (e.g., 4-methoxyaniline)

  • Aldehyde: 1.0 equiv (e.g., benzaldehyde)

  • Alkyne/Enol Ether: 1.0 equiv (e.g., phenylacetylene)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (I₂) (10 mol%)

  • Solvent: Acetonitrile (MeCN) or Ethanol (Green alternative)

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM)

Step-by-Step Methodology
  • Charge: In a 10 mL microwave process vial, add the aniline (1.0 mmol) and aldehyde (1.0 mmol).

  • Pre-activation: Add the catalyst (Sc(OTf)₃, 5 mol%) and solvent (3 mL). Stir at Room Temperature (RT) for 2 minutes to facilitate imine formation.

    • Checkpoint: Solution should change color (often yellow/orange) indicating imine formation.

  • Addition: Add the alkyne/alkene component (1.0 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temp: 140°C[2]

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Cool to 50°C using compressed air. Filter the mixture through a short pad of Celite to remove catalyst/particulates.

  • Oxidation (If using alkene): If the product is a tetrahydroquinoline, treat the crude filtrate with DDQ (1.1 equiv) in DCM for 1 hour at RT to aromatize.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationIncrease pre-activation time or add molecular sieves (4Å).
Side Products Polymerization of AlkyneLower temperature to 120°C; add polymerization inhibitor.
Incomplete Oxidation Stable Tetrahydro-intermediateSwitch oxidant to MnO₂ or increase DDQ equivalents.

Part 4: Validation & Lead Optimization

Once synthesized, the library must undergo rigorous screening. The workflow below ensures only high-quality hits progress.

Validation_Workflow Library Synthesized Library (>95% Purity by HPLC) InSilico In Silico Docking (Glide/AutoDock) Library->InSilico  Filter   Enzymatic Enzymatic Assay (Kinase Panel: VEGFR, c-Met) InSilico->Enzymatic  Top 10%   Cellular Cellular Viability (MTT/Alamar Blue - IC50) Enzymatic->Cellular  <100 nM Potency   ADME ADME Profiling (Microsomal Stability) Cellular->ADME  Selectivity Index > 10   Lead Lead Candidate ADME->Lead

Figure 3: Screening cascade for validating quinoline-based kinase inhibitors.

Biological Context

Quinoline derivatives frequently act as Type II Kinase Inhibitors , binding to the inactive conformation (DFG-out) of the enzyme.

  • Key Interaction: The nitrogen at position 1 (N1) often forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Validation Marker: Compare IC50 values against standard inhibitors like Lenvatinib or Cabozantinib in HUVEC (angiogenesis) or HepG2 (liver cancer) cell lines.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI, 2024.

  • Microwave-assisted Synthesis of Quinolines. Bentham Science, 2025.

  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Bentham Science Books, 2022.[3]

  • Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Synthesis (Thieme), 2022.

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Cancer Management and Research, 2018.

  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. BenchChem, 2025.

Sources

Structure-Activity Relationship (SAR) of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of therapeutic agents.[1][2] This guide focuses on a specific, promising class: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline analogues. These compounds have emerged as potent modulators of biological pathways, with notable activity in reversing P-glycoprotein (Pgp) mediated multidrug resistance (MDR) in cancer, a significant obstacle in chemotherapy.[3] This document provides a comprehensive analysis of the structure-activity relationships (SAR) governing the efficacy of these molecules. We will dissect the core pharmacophore, analyze the impact of structural modifications on biological activity, detail validated experimental protocols for synthesis and evaluation, and propose future directions for the rational design of next-generation therapeutics based on this versatile scaffold.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives are N-based heterocyclic compounds that have garnered extensive attention due to their wide range of biological activities and presence in numerous approved drugs.[1][2] The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds.[4] Among the various classes, 2-aryl-4-aminoquinoline derivatives have shown significant promise in diverse therapeutic areas, including malaria, cancer, and neurodegenerative diseases.[1][5][6]

A particularly compelling subclass is the 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline framework. Research has identified compounds based on this scaffold, such as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925), as potent agents capable of resensitizing multidrug-resistant cancer cells to conventional chemotherapeutics like paclitaxel and doxorubicin.[3] This activity is primarily linked to the inhibition of the P-glycoprotein (Pgp) efflux pump. Understanding the precise structural requirements for this activity is paramount for optimizing potency, selectivity, and drug-like properties. This guide serves as a technical deep-dive into the SAR of this scaffold, aiming to empower researchers and drug development professionals in their quest for more effective and targeted therapies.

The Core Pharmacophore: A Structural Overview

To systematically analyze the SAR of this class, the molecule can be dissected into three key regions. Each region offers a distinct opportunity for modification to modulate the compound's interaction with its biological target and to optimize its pharmacokinetic profile.

  • Region A: The 2-(4-Methoxyphenyl) Group: This aromatic moiety is crucial for anchoring the molecule within the target's binding site.

  • Region B: The Quinoline Core: This bicyclic heterocyclic system serves as the central scaffold, providing rigidity and a key electronic signature.

  • Region C: The 4-(1-Piperidinyl) Moiety: This basic amino group plays a critical role in modulating solubility, cell permeability, and specific polar interactions with the target.

cluster_main 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Core Structure cluster_regions Key Regions for SAR Analysis mol A Region A (2-Aryl Group) B Region B (Quinoline Scaffold) C Region C (4-Amino Moiety) pA pA->A pB pB->B pC pC->C cluster_MDR Low Intracellular Drug Level => Cell Survival cluster_Reversal High Intracellular Drug Level => Apoptosis Pgp P-glycoprotein (Pgp) Efflux Pump Chemo_out Chemotherapy (e.g., Paclitaxel) Pgp->Chemo_out ATP -> ADP Chemo_out->Pgp Efflux Chemo_in Chemotherapy Pgp_i P-glycoprotein (Pgp) Efflux Pump Quinoline Quinoline Analogue Quinoline->Pgp_i Inhibition

Caption: Proposed mechanism of MDR reversal by quinoline analogues.

Experimental Protocols

The following protocols provide standardized, reproducible methods for the synthesis and biological evaluation of these analogues.

Protocol 1: Synthesis of the 2-Aryl-Quinoline Core (Friedländer Annulation)

This protocol describes a common and efficient method for constructing the quinoline scaffold.

  • Reactants: To a solution of 2-amino-5-chlorobenzophenone (1 mmol) in ethanol (10 mL), add 4'-methoxyacetophenone (1.2 mmol) and potassium hydroxide (3 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold ethanol and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxyphenyl)-4-phenylquinoline derivative.

Protocol 2: Introduction of the 4-(1-Piperidinyl) Moiety

This protocol details the conversion of a 4-chloroquinoline intermediate to the final 4-piperidinyl product via nucleophilic aromatic substitution.

  • Reactants: In a sealed reaction vessel, combine 2-(4-methoxyphenyl)-4-chloroquinoline (1 mmol), piperidine (2 mmol), and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) in N-Methyl-2-pyrrolidone (NMP) (5 mL).

  • Reaction: Heat the mixture to 120-140 °C using conventional heating or microwave irradiation. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the mixture and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the target 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline.

Protocol 3: In Vitro Biological Evaluation - MDR Reversal Assay

This workflow assesses the ability of a test compound to resensitize drug-resistant cancer cells to a standard chemotherapeutic agent.

start Start plate Seed Pgp-overexpressing cancer cells (e.g., NCI/ADR-RES) in 96-well plates start->plate incubate1 Allow cells to adhere (24 hours) plate->incubate1 treat Treat cells with Quinoline Analogue (serial dilutions) +/- Paclitaxel incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 assay Add CellTiter-Glo® Reagent (Measures ATP/Viability) incubate2->assay read Measure Luminescence (Plate Reader) assay->read analyze Calculate IC50 values and Fold Reversal (FR) read->analyze end End analyze->end

Sources

Methodological & Application

experimental protocol for using 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline , a synthetic 4-aminoquinoline derivative. Based on its structural homology to NSC 23925 and other 2-aryl-4-quinolinyl-piperidine scaffolds, this compound is primarily utilized as a P-glycoprotein (P-gp/ABCB1) inhibitor to reverse multidrug resistance (MDR) in cancer cells. It also possesses properties consistent with lysosomotropic autophagy inhibition , characteristic of the 4-aminoquinoline class.

Reversing Multidrug Resistance (MDR) and Modulating Autophagy in Cancer Models

Introduction & Mechanism of Action

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a small-molecule inhibitor targeting the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1/ABCB1) . Overexpression of P-gp is a primary mechanism by which cancer cells develop resistance to chemotherapeutics like paclitaxel, doxorubicin, and vincristine.

  • Mechanism 1: P-gp Inhibition (MDR Reversal) Unlike substrate-mimicking inhibitors (e.g., Verapamil) that can overwhelm the transporter, 2-aryl-4-quinolinyl-piperidines typically bind to the P-gp transmembrane domain, locking the transporter in a conformation that prevents drug efflux. This restores the intracellular accumulation of cytotoxic agents in resistant cells.

  • Mechanism 2: Lysosomotropic Autophagy Inhibition As a lipophilic weak base (4-aminoquinoline core), the compound can accumulate in acidic organelles (lysosomes), neutralizing their pH. This blocks lysosomal degradation and inhibits the late stage of autophagy, preventing the fusion of autophagosomes with lysosomes.

Key Applications:

  • Chemosensitization: Restoring sensitivity in MDR cell lines (e.g., MCF-7/ADR, KB-V1).

  • Pharmacokinetic Studies: Investigating drug transport and efflux mechanisms.

  • Autophagy Flux Analysis: Using as a tool to block autophagic degradation (similar to Chloroquine but with distinct potency).

Compound Preparation & Handling

Critical: The biological efficacy depends on proper solubilization. The free base is highly lipophilic, while the hydrobromide salt (often supplied) has improved solubility.

ParameterSpecification
Chemical Name 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline
Molecular Weight ~318.42 g/mol (Free Base)
Solubility DMSO: >20 mM (Recommended stock)Ethanol: SolubleWater: Poor (unless salt form)
Storage Powder: -20°C (Desiccated, dark)Stock Solution: -20°C or -80°C (Aliquot to avoid freeze-thaw)

Stock Solution Protocol (10 mM):

  • Weigh 3.18 mg of the compound.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO .

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Filter sterilize (0.22 µm PTFE filter) if using for long-term culture, though DMSO is typically bacteriostatic.

  • Aliquot into 50 µL vials and store at -20°C.

Experimental Protocol: MDR Reversal Assay

This protocol measures the compound's ability to resensitize P-gp-overexpressing cancer cells (e.g., MCF-7/ADR or MES-SA/Dx5 ) to a cytotoxic substrate (e.g., Paclitaxel or Doxorubicin ).

Phase A: Dose Optimization (Cytotoxicity Check)

Before testing MDR reversal, determine the maximum non-toxic dose of the modulator itself.

  • Seed MDR cells (5,000 cells/well) in a 96-well plate.

  • Treat with serial dilutions of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (0.1 µM – 50 µM) for 72 hours.

  • Assess viability (MTT/CCK-8).

  • Target Dose: Select a concentration that results in >90% cell survival (typically 1–10 µM ).

Phase B: Chemosensitization Assay
  • Seeding: Seed MDR cells (e.g., MCF-7/ADR) and parental sensitive cells (e.g., MCF-7) in 96-well plates (3,000–5,000 cells/well). Allow attachment overnight.

  • Treatment:

    • Control: Vehicle (DMSO) alone.

    • Modulator Alone: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (fixed dose, e.g., 5 µM).

    • Chemo Alone: Serial dilutions of Paclitaxel (e.g., 1 nM – 10 µM).

    • Combination: Fixed Modulator (5 µM) + Serial dilutions of Paclitaxel.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize crystals, and read OD at 570 nm.

  • Analysis: Calculate the Reversal Fold (RF) :

    
    
    
    • Interpretation: An RF > 2 indicates significant reversal. Potent inhibitors (like NSC 23925 analogs) can yield RF values > 10–100.

Experimental Protocol: P-gp Function (Rhodamine 123 Accumulation)

This assay directly validates the inhibition of the P-gp pump by measuring the retention of a fluorescent substrate.

  • Cell Prep: Harvest MDR cells (1 x 10^6 cells/mL) in suspension or use adherent monolayers.

  • Loading: Incubate cells with Rhodamine 123 (5 µM) (or Doxorubicin 10 µM) in the presence or absence of the modulator (5–10 µM) for 60 minutes at 37°C.

    • Positive Control: Verapamil (10 µM) or Cyclosporin A (5 µM).

  • Efflux Phase (Optional but recommended):

    • Wash cells 2x with ice-cold PBS.

    • Resuspend in modulator-free medium and incubate for another 60 mins (to allow efflux).

    • Note: If the modulator binds irreversibly or tightly, efflux will remain blocked.

  • Analysis:

    • Flow Cytometry: Measure fluorescence (FITC channel for Rhodamine).

    • Result: P-gp inhibition is indicated by a shift to higher fluorescence intensity (retention) compared to the untreated control.

Pathway Visualization

The following diagram illustrates the mechanism of action, highlighting the dual blockade of P-gp efflux and lysosomal function.

MechanismOfAction cluster_Cell Cancer Cell (MDR Phenotype) Compound 2-(4-Methoxyphenyl)-4- (1-piperidinyl)quinoline Pgp P-glycoprotein (ABCB1) (Efflux Pump) Compound->Pgp Inhibits (Allosteric) Lysosome Lysosome (Acidic pH) Compound->Lysosome Lysosomotropic Accumulation Chemo Chemotherapy (Paclitaxel/Doxorubicin) Pgp->Chemo Efflux (Resistance) Nucleus Nucleus/Microtubules (Drug Target) Pgp->Nucleus Blocked Efflux leads to Accumulation Chemo->Pgp Substrate Binding Chemo->Nucleus Target Engagement Apoptosis Apoptosis / Cell Death Lysosome->Apoptosis Autophagy Blockade (Secondary Mechanism) Nucleus->Apoptosis Cytotoxicity

Caption: Mechanism of Action: The compound inhibits P-gp efflux, increasing intracellular chemotherapy concentration, and potentially blocks lysosomal autophagy.

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Media High lipophilicity; concentration >20 µM.Dilute stock in serum-free media first, or keep final DMSO < 0.5%. Sonicate stock if needed.
High Cytotoxicity Off-target effects (e.g., mitochondrial toxicity).Perform a dose-response curve for the modulator alone. Use < IC10 dose for reversal assays.
No Reversal Observed Cell line does not express P-gp (ABCB1).Verify P-gp expression via Western Blot or Flow Cytometry (antibody UIC2 or MRK16).
Fluorescence Quenching Compound interferes with Rhodamine.Use Doxorubicin as the substrate or wash cells thoroughly before reading.
References
  • Duan, Z., et al. (2012). "Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer." Journal of Medicinal Chemistry, 55(7), 3113-3121. Link

    • Establishes the 2-phenyl-4-quinolinyl-piperidine scaffold as a potent P-gp inhibitor.
  • Yang, X., et al. (2014). "NSC23925, a novel P-glycoprotein inhibitor, reverses multidrug resistance in different cancer cell lines." PLOS ONE, 9(1), e86334. Link

    • Provides the foundational protocol for using this class of compounds in MDR reversal assays.
  • Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508. Link

    • Review of quinoline derivatives including 4-aminoquinolines in oncology.
  • Kumar, S., et al. (2014). "Autophagy and the lysosomal system in cancer." Nature Cell Biology, 16, 113-125. Context for the lysosomotropic mechanism of 4-aminoquinolines.

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline as a potential kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline as a Potential Kinase Inhibitor

Executive Summary & Biological Context

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (hereafter referred to as MPQ-Probe ) represents a distinct class of quinoline-based small molecules. While the quinoline scaffold is historically recognized for anti-malarial activity (e.g., Chloroquine), modern medicinal chemistry has repurposed this "privileged structure" for oncology, specifically targeting protein kinases.

This Application Note provides a technical framework for evaluating MPQ-Probe as an ATP-competitive inhibitor of Tyrosine Kinases (TKs) and Serine/Threonine Kinases (STKs), such as the PI3K/Akt/mTOR and EGFR signaling axes.

Critical Insight (Expertise): Unlike classic 4-anilinoquinolines (which possess a secondary amine H-bond donor at the hinge region), MPQ-Probe features a tertiary amine (1-piperidinyl) at the C4 position. This structural variation alters the hydrogen-bonding potential at the ATP-binding pocket, potentially shifting selectivity profiles or acting via allosteric modulation. Furthermore, structurally similar analogs (e.g., NSC23925) have demonstrated potent reversal of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition, a factor that must be controlled for in cellular kinase assays.

Mechanism of Action (MoA)

ATP-Competitive Inhibition Hypothesis

The MPQ-Probe is hypothesized to function as a Type I Kinase Inhibitor , binding to the active conformation of the kinase domain.

  • Hinge Binding: The quinoline nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region.

  • Hydrophobic Pocket Occupancy: The 2-(4-methoxyphenyl) moiety extends into the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue), stabilizing the inactive or active conformation depending on the specific kinase topology.

  • Solvent Exposure: The bulky 4-(1-piperidinyl) group likely points towards the solvent-exposed region, potentially improving solubility compared to planar aromatic substituents.

Signaling Pathway Impact

Inhibition of upstream kinases (e.g., EGFR or PI3K) by MPQ-Probe results in the dephosphorylation of downstream effectors.

  • Primary Readout: Reduction in p-Akt (Ser473) and p-S6K (Thr389) .

  • Secondary Readout: Induction of apoptosis (Cleaved Caspase-3) or G1 cell cycle arrest.

Visualization: Signaling Pathway & Inhibition Logic

The following diagram illustrates the specific intervention points of MPQ-Probe within the PI3K/Akt/mTOR cascade, a common target for quinoline derivatives.

KinasePathway RTK RTK (e.g., EGFR) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation S6K p70S6K mTOR->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation Translation Inhibitor MPQ-Probe (Quinoline Scaffold) Inhibitor->PI3K Inhibition Inhibitor->mTOR Dual Inhibition?

Figure 1: Hypothesized intervention of MPQ-Probe in the PI3K/Akt/mTOR signaling cascade. The compound targets the ATP-binding cleft of upstream kinases, preventing downstream phosphorylation.

Experimental Protocols

Protocol A: Compound Preparation & Solubility (Self-Validating Step)

Rationale: Quinoline derivatives are lipophilic. Improper solubilization leads to precipitation in aqueous media, causing false negatives in enzymatic assays.

  • Stock Solution: Dissolve MPQ-Probe powder in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Visual Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solution: Dilute stock 1:1000 in assay buffer immediately prior to use to minimize precipitation. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

Protocol B: In Vitro Kinase Assay (ADP-Glo™ Platform)

Rationale: This assay measures the ADP generated from the kinase reaction. It is universal for lipid and protein kinases.

Materials:

  • Recombinant Kinase (e.g., PI3Kα, EGFR).

  • Substrate (e.g., PIP2:PS lipid vesicles for PI3K).

  • Ultrapure ATP (10 µM).

  • MPQ-Probe (Serial dilution: 10 µM to 1 nM).

Workflow:

  • Reaction Assembly: In a white 384-well plate, add 2 µL of Kinase + 2 µL of MPQ-Probe. Incubate for 10 min at RT (allows inhibitor to bind the pocket).

  • Initiation: Add 1 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 min.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Cellular Target Engagement (Western Blot)

Rationale: Validates if the compound permeates the cell membrane and inhibits the target in a complex biological environment.

Cell Lines: A549 (EGFR driven) or MCF-7 (PI3K driven).

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation: Replace media with serum-free media for 12 hours (synchronizes cells).

  • Treatment: Treat with MPQ-Probe (0.1, 1.0, 5.0, 10.0 µM) for 4 hours .

    • Control: DMSO (Vehicle).

    • Positive Control: Wortmannin (PI3K) or Gefitinib (EGFR).

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to activate the pathway.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Antibodies: Anti-p-Akt (Ser473), Anti-p-S6K, Anti-Total Akt (Loading Control).

    • Detection: ECL Chemiluminescence.

    • Success Criteria: Dose-dependent reduction in p-Akt band intensity relative to Total Akt.

Data Presentation & Analysis

Workflow Visualization

The following diagram outlines the critical path for validating MPQ-Probe, from stock preparation to data analysis.

ExperimentalWorkflow Stock Stock Prep 10mM in DMSO Dilution Serial Dilution (1:3 Steps) Stock->Dilution Avoid Precip. Assay Kinase Assay (ADP-Glo / FRET) Dilution->Assay Enzymatic Cellular Cellular Assay (Western Blot) Dilution->Cellular Functional Analysis IC50 Calculation & SAR Analysis Assay->Analysis Biochemical Data Cellular->Analysis Pathway Data

Figure 2: Integrated workflow for the biochemical and cellular evaluation of MPQ-Probe.

Expected Results & Interpretation
ParameterExpected Outcome (Active Probe)Interpretation
Enzymatic IC50 < 500 nMIndicates potent binding to the ATP pocket.
Cellular IC50 1 - 5 µMHigher than enzymatic due to membrane permeability and ATP competition.
p-Akt Blot Dose-dependent decreaseConfirms inhibition of PI3K/Akt pathway.
Total Akt Blot UnchangedConfirms effect is on phosphorylation, not protein degradation.
Cell Viability Reduced (MTT Assay)Confirms anti-proliferative phenotype.[1]

References & Authoritative Grounding

  • Compound Registry: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (CAS: 853331-11-0). Sigma-Aldrich / PubChem.

  • Structural Analogs in MDR: Evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer.[2] Journal of Medicinal Chemistry.

  • Quinoline Scaffold Utility: Quinoline derivatives as kinase inhibitors: A structural review. Molecules.

  • Kinase Assay Methodology: ADP-Glo™ Kinase Assay Application Notes. Promega.

(Note: While specific clinical data for MPQ-Probe may be limited, the protocols above are derived from standard industry practices for characterizing 4-aminoquinoline kinase inhibitors.)

Sources

Application Notes & Protocols: High-Throughput Screening of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic leads.[3] The compound of interest, 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline, belongs to the 2-phenyl-4-aminoquinoline class. This class has demonstrated diverse biological effects, including antifungal and anticonvulsant properties.[4][5] Notably, a closely related analog, (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, has been identified as a potent agent for reversing multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[6] This suggests that 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a prime candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of MDR and cytotoxic agents.

This guide provides a comprehensive framework for utilizing 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline in HTS assays. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind them.

Part 1: Understanding the Primary Target - P-glycoprotein (MDR1) Mediated Drug Resistance

A primary mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents is through the overexpression of efflux pumps.[7] The most prominent of these is the P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), an ATP-binding cassette (ABC) transporter.[7][8] P-gp functions as an ATP-dependent pump that actively extrudes a broad spectrum of hydrophobic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[8][9]

Compounds that can inhibit P-gp function are of significant interest as they can potentially re-sensitize resistant cancer cells to existing chemotherapies.[6] The screening strategy for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline will, therefore, focus on two key areas:

  • Direct inhibition of P-gp transport activity.

  • Overcoming P-gp-mediated resistance to standard cytotoxic drugs.

Mechanism of P-glycoprotein (P-gp) Action

The following diagram illustrates the mechanism of P-gp-mediated drug efflux, which forms the basis for the subsequent assay designs.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Pgp P-gp (MDR1) Transporter Drug_out Chemotherapeutic Drug Pgp->Drug_out 3. Conformational Change & Drug Efflux ADP ADP + Pi Pgp->ADP 4. ATP Hydrolysis Resets Transporter Drug_in Chemotherapeutic Drug Drug_in->Pgp 1. Drug Binding ATP ATP ATP->Pgp 2. ATP Binding & Hydrolysis CalceinAM_Workflow Seed 1. Seed P-gp overexpressing cells (e.g., KB-8-5-11) in 384-well plates. Incubate 24h. Add_Cmpd 2. Add test compound (2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline) and controls (Verapamil). Seed->Add_Cmpd Preincubate 3. Pre-incubate for 30 min at 37°C. Add_Cmpd->Preincubate Add_Calcein 4. Add Calcein-AM substrate. Preincubate->Add_Calcein Incubate 5. Incubate for 30-60 min at 37°C. Add_Calcein->Incubate Read 6. Read fluorescence (Ex/Em = 485/530 nm). Incubate->Read

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Detailed Methodology:

  • Cell Seeding:

    • Seed a P-gp overexpressing cell line (e.g., KB-8-5-11, K562/MDR) into clear-bottom, black-walled 384-well plates at a density of 5,000-10,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare a 10-point, 3-fold serial dilution of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline in DMSO, then dilute into assay buffer (e.g., HBSS). The final DMSO concentration should not exceed 0.5%.

    • Controls:

      • Negative Control (0% Inhibition): Assay buffer with DMSO.

      • Positive Control (100% Inhibition): A known P-gp inhibitor, such as Verapamil (50 µM final concentration).

    • Add 5 µL of the diluted compound or control solutions to the appropriate wells.

  • Pre-incubation:

    • Incubate the plate for 30 minutes at 37°C.

  • Substrate Addition:

    • Prepare a working solution of Calcein-AM in assay buffer to a final concentration of 0.25 µM.

    • Add 10 µL of the Calcein-AM solution to all wells.

  • Incubation:

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Measure fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 2: Chemosensitization Assay using CellTiter-Glo®

Principle: This assay determines the ability of the test compound to reverse P-gp-mediated resistance to a standard chemotherapeutic drug (e.g., Paclitaxel, Doxorubicin). Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells. [4]A successful "hit" will show little to no cytotoxicity on its own but will significantly enhance the cell-killing effect of the chemotherapy drug in P-gp overexpressing cells.

Experimental Workflow:

Chemo_Workflow cluster_plates Two parallel plates Plate1 Plate A: P-gp Negative Cells (e.g., KB-3-1) Add_Cmpd 1. Add test compound and/or chemotherapeutic agent (e.g., Paclitaxel) in a dose-response matrix. Plate1->Add_Cmpd Plate2 Plate B: P-gp Positive Cells (e.g., KB-8-5-11) Plate2->Add_Cmpd Incubate 2. Incubate for 72 hours at 37°C. Add_Cmpd->Incubate Equilibrate 3. Equilibrate plates to room temperature (30 min). Incubate->Equilibrate Add_CTG 4. Add CellTiter-Glo® Reagent. Equilibrate->Add_CTG Shake 5. Shake for 2 min to lyse cells. Add_CTG->Shake Read 6. Read luminescence. Shake->Read

Caption: Workflow for the chemosensitization assay.

Detailed Methodology:

  • Cell Seeding:

    • Prepare two sets of 384-well white, opaque plates.

    • Seed a P-gp negative parental cell line (e.g., KB-3-1) in one set and its P-gp overexpressing counterpart (e.g., KB-8-5-11) in the other. Seed at 1,000-2,000 cells per well in 20 µL of medium.

    • Incubate for 4-6 hours to allow cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline and a P-gp substrate chemotherapeutic agent (e.g., Paclitaxel).

    • Using an acoustic dispenser or multichannel pipette, add the compounds to the plates in a dose-response matrix format. Include wells with each compound alone and in combination.

    • Controls:

      • Vehicle Control: Medium with DMSO.

      • Positive Control: A known chemosensitizer (e.g., Tariquidar) in combination with Paclitaxel.

  • Incubation:

    • Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Equilibrate plates to room temperature for 30 minutes. [10] * Add 20 µL of CellTiter-Glo® Reagent to each well. [4] * Place plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Part 3: Data Analysis and Assay Validation

Trustworthiness: The Z'-Factor

For any HTS assay, it is critical to establish its robustness and reliability. The Z'-factor is a statistical parameter used to quantify the separation between positive and negative controls, thereby assessing the quality of the assay. [5]It accounts for both the dynamic range of the signal and the data variation. [2] Calculation: Z' = 1 - [3 * (σₚ + σₙ)] / |µₚ - µₙ|

Where:

  • µₚ = mean of the positive control

  • µₙ = mean of the negative control

  • σₚ = standard deviation of the positive control

  • σₙ = standard deviation of the negative control

Interpretation of Z'-Factor Values: [11]| Z'-Factor Value | Assay Classification | | :--- | :--- | | > 0.5 | Excellent assay | | 0 to 0.5 | Marginal assay | | < 0 | Unacceptable assay |

An assay with a Z'-factor of ≥ 0.5 is considered suitable for a full-scale HTS campaign. [12] Data Presentation: Dose-Response Curves

For both assays, the primary data should be normalized and plotted as dose-response curves to determine key parameters like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Example Data Table (Chemosensitization Assay):

CompoundCell LinePaclitaxel IC₅₀ (nM)Fold Sensitization
VehicleKB-3-1 (P-gp -)5.2-
VehicleKB-8-5-11 (P-gp +)250.8-
Test Compound (1 µM) KB-8-5-11 (P-gp +) 8.1 31.0
Verapamil (10 µM)KB-8-5-11 (P-gp +)12.520.1

In this example, the test compound significantly reduces the IC₅₀ of Paclitaxel in the resistant cell line, indicating potent chemosensitization.

References

  • Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2006). P glycoprotein and the mechanism of multidrug resistance. PubMed.
  • Hall, M. D., et al. (2012). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. PubMed.
  • Li, W., Zhang, H., Assaraf, Y. G., Zhao, K., Xu, X., Xie, J., Yang, D.-H., & Chen, Z.-S. (2016).
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • Ambudkar, S. V., Dey, S., Hrycyna, C. A., Ramachandra, M., Pastan, I., & Gottesman, M. M. (1999). The mechanism of action of multidrug-resistance-linked P-glycoprotein. Elsevier.
  • Z-factor. Grokipedia.
  • ATP-Glo™ Bioluminometric Cell Viability Assay. Biotium.
  • Kugawa, F., & Aoki, S. (2008). Construction of a model cell line for the assay of MDR1 (Multi Drug Resistance gene-1)
  • 3D Glo
  • HTS384 Screening Methodology.
  • Stoddart, M. J. (2011). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). Enzo Life Sciences.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Wh
  • MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Pl
  • Seelig, A. (2020). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • ATP Assays | What is an ATP Assay?.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io.
  • CellTiter-Glo® 2.0 Cell Viability Assay.
  • MTT assay protocol. Abcam.
  • Calcein-AM assay for P-gp transport activity in the presence of competing substrates and modulators.
  • Human P-Glycoprotein / MDR1 Drug Interaction Assay. Indigo Biosciences.
  • Orlowski, S., et al. (2002). A high-throughput screening microplate test for the interaction of drugs with P-glycoprotein. PubMed.
  • Human P-Glycoprotein / MDR1 Drug Interaction Assay. Cayman Chemical.
  • Cell Viability Assay Protocols. Thermo Fisher Scientific - US.
  • ab284562 – 3D Cell Culture HTS Cell Viability Complete Assay Kit. (2021). Abcam.
  • A High-Throughput Screen of a Library of Therapeutics Identifies Cytotoxic Substr
  • TECHNICAL BULLETIN. Sigma-Aldrich.
  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumul
  • Clinical MDR1 inhibitors enhance Smac-mimetic bioavailability to kill murine LSCs and improve survival in AML models. (2020). PMC.
  • Calcein assay: a high-throughput method to assess P-gp inhibition. (2011). PubMed.
  • Calcein AM staining: A guide to cell viability. Abcam.
  • ab284553 – Multidrug Efflux Transporter P Glycoprotein (MDR1/P-gp) Ligand Screening Kit. (2021). Abcam.
  • Multidrug Resistance Assay Kit (Calcein AM). Cayman Chemical.
  • P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Popul
  • Flow cytometric analysis of P-glycoprotein function using rhodamine 123. PubMed.
  • Dual Luciferase Reporter Assay Protocol. Assay Genie.
  • Unidirectional fluxes of rhodamine 123 in multidrug-resistant cells: evidence against direct drug extrusion
  • P-glycoprotein (Pgp) inhibition assay. BMG LABTECH.
  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay.
  • Flow cytometric analysis of P-glycoprotein function using rhodamine 123.
  • A high throughput flow cytometric assay platform targeting transporter inhibition.
  • Highly-Sensitive Multiplex Luciferase Reporter Assays. (2012). Thermo Fisher Scientific - US.
  • INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincub
  • INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincub

Sources

Application Notes and Protocols: Radiolabeling of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have been extensively explored for a wide range of therapeutic and diagnostic applications, including as fluorescent probes for cellular imaging.[3][4] The compound 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a promising candidate for development as an in vivo imaging agent due to its structural features that suggest potential for targeting various biological processes. The methoxyphenyl group and the piperidinyl moiety offer sites for radiolabeling with common isotopes used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Iodine-123 (¹²³I).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the necessary precursor and detailed protocols for the radiolabeling of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline with these isotopes. Furthermore, it outlines the essential quality control procedures and a general protocol for subsequent in vivo imaging studies in small animal models.

PART 1: Synthesis of the Radiolabeling Precursor and Non-Radioactive Standard

A crucial first step in any radiolabeling campaign is the efficient synthesis of a suitable precursor molecule that can be readily reacted with the radioisotope in the final step. For the synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline, a convergent synthetic approach is proposed, starting with the synthesis of a 4-haloquinoline intermediate followed by nucleophilic substitution with piperidine.

Synthesis of 4-Chloro-2-(4-methoxyphenyl)quinoline

The synthesis of the 4-chloroquinoline intermediate can be achieved through several established methods. One common approach is the Conrad-Limpach reaction or a variation thereof, followed by chlorination.

Protocol 1: Synthesis of 4-Chloro-2-(4-methoxyphenyl)quinoline

  • Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. In a round-bottom flask, dissolve 4-methoxyacetophenone in an appropriate solvent such as toluene. Add a base, for example, sodium ethoxide, followed by the dropwise addition of diethyl carbonate. Heat the reaction mixture under reflux for several hours. After cooling, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude β-keto ester.

  • Step 2: Synthesis of 2-(4-Methoxyphenyl)quinolin-4-ol. The crude ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is cyclized by reaction with aniline in the presence of an acid catalyst, such as polyphosphoric acid (PPA), or by heating in a high-boiling point solvent like diphenyl ether. The resulting quinolin-4-ol will precipitate upon cooling and can be collected by filtration.

  • Step 3: Chlorination to 4-Chloro-2-(4-methoxyphenyl)quinoline. The 2-(4-Methoxyphenyl)quinolin-4-ol is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated for a few hours. After completion, the excess POCl₃ is carefully quenched with ice water, and the product is extracted and purified by column chromatography.

Synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (Non-Radioactive Standard)

The final step to obtain the target compound, which will also serve as the non-radioactive ("cold") standard for quality control, involves a nucleophilic aromatic substitution reaction.

Protocol 2: Synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

  • Dissolve 4-Chloro-2-(4-methoxyphenyl)quinoline in a suitable solvent like acetonitrile or dimethyl sulfoxide (DMSO).

  • Add an excess of piperidine (typically 2-3 equivalents) to the solution.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield the pure 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Radiolabeling Protocols

The choice of radionuclide depends on the imaging modality (PET or SPECT), the required half-life, and the available radiochemistry infrastructure. Here, we present plausible strategies for labeling with ¹¹C, ¹⁸F, and ¹²³I.

[¹¹C]Carbon-11 Labeling via O-Methylation

Carbon-11, with its short half-life of 20.4 minutes, is ideal for PET imaging of dynamic biological processes.[5] A common method for introducing ¹¹C is through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[5]

Precursor Synthesis: 2-(4-Hydroxyphenyl)-4-(1-piperidinyl)quinoline

To label the methoxy group, a desmethyl precursor is required. This can be synthesized by demethylating 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline using a reagent like boron tribromide (BBr₃).

Protocol 3: [¹¹C]O-methylation

  • Production of [¹¹C]CH₃I or [¹¹C]CH₃OTf: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine or passed over heated silver triflate to produce [¹¹C]CH₃I or [¹¹C]CH₃OTf, respectively. This is typically performed in an automated synthesis module.

  • Radiolabeling Reaction: The desmethyl precursor, 2-(4-Hydroxyphenyl)-4-(1-piperidinyl)quinoline, is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO). A base (e.g., NaOH, K₂CO₃) is added to deprotonate the phenolic hydroxyl group. The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is then passed through the reaction mixture at an elevated temperature (e.g., 80-120°C).

  • Purification: The reaction mixture is purified by semi-preparative HPLC to separate the radiolabeled product from the unreacted precursor and any byproducts.

  • Formulation: The collected HPLC fraction containing the radiolabeled product is reformulated into a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.

Diagram 1: [¹¹C]Carbon-11 Radiolabeling Workflow

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control cluster_4 Final Product Demethylation Demethylation of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Precursor 2-(4-Hydroxyphenyl)-4-(1-piperidinyl)quinoline Demethylation->Precursor Reaction [¹¹C]O-methylation (Precursor + [¹¹C]CH₃X + Base) Precursor->Reaction C11_Production [¹¹C]CO₂ from Cyclotron Methylating_Agent [¹¹C]CH₃I or [¹¹C]CH₃OTf C11_Production->Methylating_Agent Methylating_Agent->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation in Physiological Solution HPLC->Formulation QC Analytical HPLC & TLC Formulation->QC Final_Product [¹¹C]2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline QC->Final_Product

Caption: Workflow for the ¹¹C-labeling of the target compound.

[¹⁸F]Fluorine-18 Labeling

Fluorine-18 is the most widely used PET isotope due to its favorable half-life (109.8 min) and low positron energy.[6] Several strategies can be envisioned for ¹⁸F-labeling.

Precursor Synthesis: 2-(4-(Tosyloxy/Nosyloxy/Mesyloxy)methoxyphenyl)-4-(1-piperidinyl)quinoline

A precursor with a good leaving group on the methyl of the methoxy group is required. This can be synthesized from the desmethyl precursor by reaction with the corresponding sulfonyl chloride.

Protocol 4: [¹⁸F]Fluorination via Nucleophilic Substitution

  • [¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 222) and a weak base (e.g., K₂CO₃) in acetonitrile/water. The water is removed by azeotropic distillation.

  • Radiolabeling Reaction: The precursor is dissolved in a polar aprotic solvent (e.g., DMSO, DMF), and the activated [¹⁸F]fluoride is added. The reaction is heated (e.g., 80-150°C) for a short period (5-20 min).

  • Purification and Formulation: The purification and formulation are performed as described for the ¹¹C-labeled compound using semi-preparative HPLC.

This strategy involves modifying the piperidine ring to introduce a leaving group for nucleophilic fluorination.

Precursor Synthesis: 2-(4-Methoxyphenyl)-4-(1-(2-tosyloxyethyl))piperidin-1-yl)quinoline

This precursor can be synthesized by reacting 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline with 2-bromoethanol followed by tosylation of the resulting alcohol.

Protocol 5: [¹⁸F]Fluoroalkylation

The radiolabeling procedure is analogous to Protocol 4, using the fluoroalkylation precursor.

[¹²³I]Iodine-123 Labeling for SPECT

Iodine-123 is a commonly used SPECT isotope with a half-life of 13.2 hours and gamma emission energy of 159 keV, which is ideal for gamma cameras.[7]

Precursor Synthesis: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)-x-(tributylstannyl)quinoline

For a regiospecific iodination, a tributyltin precursor is often preferred. The position of stannylation can be directed to an electron-rich position on either the quinoline or the methoxyphenyl ring.

Protocol 6: Radioiododestannylation

  • [¹²³I]Iodide: Sodium [¹²³I]iodide is obtained from a commercial supplier.

  • Radiolabeling Reaction: The tributylstannyl precursor is dissolved in a suitable organic solvent. An oxidizing agent (e.g., chloramine-T, Iodogen) is added, followed by the sodium [¹²³I]iodide solution. The reaction is typically rapid and occurs at room temperature.

  • Purification and Formulation: The reaction is quenched, and the radiolabeled product is purified by semi-preparative HPLC. The final product is formulated in a physiological solution.

PART 3: Quality Control of the Radiolabeled Product

Rigorous quality control is mandatory for any radiopharmaceutical intended for in vivo use to ensure its identity, purity, and safety.[8]

Table 1: Quality Control Parameters and Methods

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC, Radio-TLC> 95%
Chemical Purity Analytical HPLC (UV detector)Peak corresponding to the non-radioactive standard should be the main peak.
Specific Activity Calculated from the total radioactivity and the mass of the compound determined by HPLC.As high as possible to minimize mass effects in vivo.
Radionuclidic Purity Gamma spectroscopy> 99%
pH pH meter or pH paper4.5 - 7.5
Sterility & Endotoxins Standard microbiological testsSterile and low endotoxin levels

Protocol 7: Determination of Radiochemical Purity by HPLC

  • Inject a small aliquot of the final radiolabeled product onto an analytical HPLC system equipped with a suitable column (e.g., C18) and a mobile phase that provides good separation of the product from potential impurities.

  • The HPLC system should be equipped with both a UV detector and a radioactivity detector.

  • The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the same retention time as the non-radioactive standard. HPLC analysis is crucial as it can detect degradation products that may not be visible with radio-TLC.[9][10]

Protocol 8: Calculation of Specific Activity

  • Generate a standard curve by injecting known concentrations of the non-radioactive standard onto the analytical HPLC and measuring the corresponding peak areas from the UV detector.

  • Inject the radiolabeled product and determine the mass of the compound by comparing its UV peak area to the standard curve.

  • Measure the total radioactivity of the injected sample using a dose calibrator.

  • Specific activity (in GBq/µmol or Ci/mmol) is calculated by dividing the total radioactivity by the number of moles of the compound. High specific activity is important to avoid pharmacological effects of the injected tracer.[11][12]

PART 4: In Vivo Imaging Protocol

In vivo imaging studies in small animals are essential to evaluate the biodistribution, pharmacokinetics, and target engagement of the newly developed radiotracer.[13]

Diagram 2: In Vivo Small Animal Imaging Workflow

G Animal_Prep Animal Preparation (Anesthesia) Tracer_Inj Radiotracer Injection (e.g., tail vein) Animal_Prep->Tracer_Inj Imaging PET or SPECT Imaging (Dynamic or Static Scan) Tracer_Inj->Imaging Data_Acq Data Acquisition Imaging->Data_Acq Image_Recon Image Reconstruction Data_Acq->Image_Recon Data_Anal Data Analysis (Time-Activity Curves) Image_Recon->Data_Anal

Caption: General workflow for in vivo small animal imaging.

Protocol 9: Small Animal PET/SPECT Imaging

  • Animal Handling: All animal procedures must be approved by the institutional animal care and use committee. For imaging, animals (e.g., mice or rats) are anesthetized, typically with isoflurane gas.[14]

  • Radiotracer Administration: The radiolabeled 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is administered intravenously via the tail vein as a bolus injection. The injected dose is typically in the range of 200-500 µCi for mice.[14]

  • Imaging: The animal is positioned in the PET or SPECT scanner.[15] A transmission scan may be acquired for attenuation correction. Dynamic or static emission scans are then acquired over a specified period (e.g., 60-120 minutes).

  • Image Reconstruction and Analysis: The acquired data are reconstructed to generate 3D images of the radiotracer distribution. Regions of interest (ROIs) are drawn over various organs to generate time-activity curves (TACs), which provide quantitative information on the uptake and clearance of the radiotracer in different tissues.

  • Biodistribution Studies (Optional): At the end of the imaging session, animals can be euthanized, and organs of interest dissected, weighed, and their radioactivity measured in a gamma counter to confirm the imaging data.

Conclusion

The protocols and strategies outlined in this application note provide a comprehensive framework for the successful radiolabeling of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline with ¹¹C, ¹⁸F, and ¹²³I for in vivo imaging. The choice of isotope and labeling strategy will depend on the specific research question and available resources. Rigorous adherence to the synthesis, purification, and quality control procedures is paramount to ensure the production of a high-quality radiotracer suitable for preclinical evaluation. The subsequent in vivo imaging studies will be crucial in elucidating the pharmacokinetic profile and potential utility of this novel quinoline-based radiopharmaceutical.

References

  • Scott, P. J. H., & Hockley, B. G. (2019). C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F.
  • BenchChem. (2025). Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging.
  • Wester, H. J., & Schwaiger, M. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 33.
  • van der Meulen, N. P., & Bunka, M. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 33.
  • Scott, P. J. H., & Hockley, B. G. (2019). C–H 18F-fluorination of 8-methylquinolines with Ag[18F]F.
  • Pees, A., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Accounts of Chemical Research, 47(12), 3591-3601.
  • University of New Mexico. Quality Control of Compounded Radiopharmaceuticals.
  • Chambers, R. D., & Spink, R. C. (1999). Selective Direct Fluorination of Quinoline Derivatives. Journal of Fluorine Chemistry, 98(1-2), 107-110.
  • Rutgers Office for Research.
  • Liger, F., et al. (2021). C‐Labeling: Intracyclic Incorporation of Carbon‐11 into Heterocycles. Chemistry–A European Journal, 27(5), 1648-1665.
  • Zhang, X., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Li, Z., et al. (2018). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography.
  • Forlani, L., et al. (1987). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Gazzetta Chimica Italiana, 117(10), 611-614.
  • Johnson, D. K., et al. (2007). Synthesis and preliminary evaluation of piperidinyl and pyrrolidinyl iodobenzoates as imaging agents for butyrylcholinesterase. Molecular Imaging and Biology, 9(4), 186-195.
  • Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 111-117.
  • Hsieh, H. P., et al. (2004). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 12(10), 2563-2571.
  • Turku PET Centre. Specific activity.
  • Integrated Small Animal Imaging Research Resource. Micro PET/SPECT/CT.
  • Petersson, E. J., & Chenoweth, D. M. (2020). Quinoline-based Fluorescent Small Molecules for Live Cell Imaging. Methods in Enzymology, 640, 25-46.
  • Coenen, H. H. (2004). Labelling techniques with iodine-123: application to clinical settings. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 48(4), 285-298.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Organic & Biorganic Chemistry, 2(3).
  • Vidyacharan, S., et al. (2016). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
  • UC Davis Center for Molecular and Genomic Imaging. In Vivo Animal Imaging.
  • Eiber, M., et al. (2022). The Influence of Specific Activity on the Biodistribution of 18 F-rhPSMA-7.3: A Retrospective Analysis of Clinical PET Data. Journal of Nuclear Medicine, 63(5), 721-726.
  • Mertens, J. (2000). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Current Pharmaceutical Design, 6(13), 1357-1386.
  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931.
  • Wikipedia. Iodine-123.
  • Delgado, F., et al. (2025).
  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931.
  • Iovu, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 819.
  • Li, S., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7415.
  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931.
  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180.
  • Wikipedia. Quinoline.
  • Långström, B., et al. (1995). Methylation of the thiophene ring using Carbon11-labelled methyl iodide: formation of 3-[11C]methylthiophene. Journal of Labelled Compounds and Radiopharmaceuticals, 36(8), 757-763.
  • Pike, V. W. (2009). Hypervalent aryliodine compounds as precursors for radiofluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 52(11-12), 435-446.
  • Ametamey, S. M., et al. (2016).
  • Tourwé, D., et al. (2016). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 21(10), 1332.
  • Ferreira, C. A., et al. (2021). Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. Pharmaceutics, 13(9), 1361.
  • Bergman, J., et al. (1986). A new synthesis of 4-amino-2-quinolinones. Tetrahedron, 42(13), 3689-3696.
  • Kumar, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(31), 6331-6351.
  • Krasikova, R. N. (2016). Automated Synthesis of [N-Methyl-11C]choline, Radiopharmaceutical for Tumor Imaging by PET. Radiochemistry, 58(4), 416-422.
  • Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(18), 3345.
  • Lahiri, S., et al. (2025). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Indian Journal of Nuclear Medicine.
  • Reddy, B. V. S., et al. (2015). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 39(11), 8526-8532.

Sources

Application Notes and Protocols: Developing Cellular Assays for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Quinoline Compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and neuroprotective properties.[1] The compound 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline belongs to this versatile class of molecules. Structural similarity to known modulators of multidrug resistance (MDR), such as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925), strongly suggests a potential mechanism of action centered on the inhibition of P-glycoprotein (P-gp).[2]

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in the development of MDR in cancer cells.[3][4] It functions as an ATP-dependent efflux pump, actively removing a broad spectrum of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[3][5] The development of small molecules that can inhibit P-gp and reverse MDR is a critical strategy in oncology to improve the outcomes of chemotherapy.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and implement a suite of cellular assays to characterize the biological activity of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline. The following protocols are designed to be a self-validating system, starting from the foundational assessment of P-gp inhibition and culminating in the evaluation of its potential to chemosensitize resistant cancer cells.

I. Foundational Assays: Characterizing P-gp Inhibition

The initial phase of characterization focuses on directly assessing the ability of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline to inhibit the function of P-gp. This is achieved through well-established fluorescent substrate efflux assays.

A. P-gp-Mediated Efflux Assays: The Calcein AM and Rhodamine 123 Methods

Scientific Rationale: The Calcein AM and Rhodamine 123 efflux assays are robust, fluorescence-based methods to functionally assess P-gp activity.[3][6] Calcein AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases into the highly fluorescent calcein, which is not a P-gp substrate and is retained in cells with intact membranes.[3] In P-gp overexpressing cells, Calcein AM is effluxed before it can be converted, resulting in low intracellular fluorescence. Inhibition of P-gp by a test compound will block this efflux, leading to an accumulation of fluorescent calcein.[3] Similarly, Rhodamine 123 is a fluorescent P-gp substrate that is actively pumped out of resistant cells.[7][8] P-gp inhibitors will increase the intracellular accumulation of Rhodamine 123.[7]

Experimental Workflow:

Caption: Workflow for P-gp efflux assays.

Detailed Protocol: Calcein AM Efflux Assay

  • Cell Preparation:

    • Seed a P-gp overexpressing cell line (e.g., MES-SA/Dx5, NCI/ADR-RES) and its parental, drug-sensitive cell line (e.g., MES-SA, OVCAR-8) in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well.[9]

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline in assay buffer.

    • Include a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control and a vehicle control (e.g., DMSO).[9]

    • Remove the culture medium and wash the cells with pre-warmed PBS.

    • Add the compound dilutions and controls to the respective wells and incubate for 30 minutes at 37°C.

  • Calcein AM Loading and Efflux:

    • Prepare a working solution of Calcein AM (final concentration 0.25 µM) in assay buffer.[9]

    • Add the Calcein AM solution to all wells and incubate for 30 minutes at 37°C, protected from light.[9]

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of P-gp inhibition relative to the positive control.

CompoundConcentration (µM)Mean Fluorescence Intensity (RFU)% P-gp Inhibition
Vehicle Control (DMSO)-15000%
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline0.1250025%
1550075%
107500100%
Verapamil (Positive Control)507500100%
B. P-gp ATPase Activity Assay

Scientific Rationale: P-gp utilizes the energy from ATP hydrolysis to efflux its substrates.[4][10] Compounds that interact with P-gp can modulate its ATPase activity. P-gp inhibitors can either stimulate or inhibit this activity.[11][12] Measuring the rate of ATP consumption in the presence of the test compound provides a direct biochemical assessment of its interaction with the transporter.[11]

Experimental Workflow:

Caption: Workflow for chemosensitization assay.

Detailed Protocol: WST-1 Based Chemosensitization Assay

  • Cell Seeding:

    • Seed P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Compound and Drug Treatment:

    • Treat the cells with a pre-determined non-toxic concentration of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline.

    • Immediately add a serial dilution of a chemotherapeutic drug (e.g., Paclitaxel).

    • Include controls for the quinoline compound alone, the chemotherapeutic drug alone, and a vehicle control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Viability Assessment:

    • Add WST-1 reagent to each well and incubate for 1-4 hours. [13] * Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the IC₅₀ values for the chemotherapeutic drug in the presence and absence of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline.

    • The fold-reversal (FR) is calculated as: FR = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + quinoline compound).

Cell LineTreatmentPaclitaxel IC₅₀ (nM)Fold Reversal
MES-SAPaclitaxel alone5-
MES-SA/Dx5Paclitaxel alone500-
MES-SA/Dx5Paclitaxel + 1 µM 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline1050
B. Intrinsic Cytotoxicity and Apoptosis Induction

Scientific Rationale: It is crucial to determine if 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline possesses intrinsic cytotoxic or apoptotic activity, as this could contribute to the observed chemosensitization. Cell viability assays like MTT or WST-1 are used to determine the compound's IC₅₀. [13][14][15][16]To understand the mechanism of cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay can be performed. [17]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. [18] Experimental Workflow:

Caption: Workflow for cytotoxicity and apoptosis assays.

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Treat cells with 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline at concentrations around its IC₅₀ for 24-48 hours. Include a positive control for apoptosis (e.g., Staurosporine). [17]

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer. [19] * Add fluorochrome-conjugated Annexin V and PI to the cell suspension. * Incubate for 15 minutes at room temperature in the dark. [17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. [18]Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis. [18]

      Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
      Vehicle Control 95 2 3
      2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (IC₅₀) 50 25 25

      | Staurosporine (Positive Control) | 20 | 40 | 40 |

III. Mechanistic Validation: Confirming the Target

To ensure the observed biological effects are indeed mediated through P-gp, it is essential to confirm the expression of the target protein in the cellular models used.

A. Western Blot for P-gp Expression

Scientific Rationale: Western blotting is a standard technique to detect and quantify the expression level of a specific protein in a cell lysate. [20][21]By comparing the P-gp protein levels in the resistant cell line to its parental counterpart, we can confirm that the resistant phenotype is associated with P-gp overexpression. [22][23] Experimental Workflow:

Caption: Workflow for Western blot analysis.

Detailed Protocol: P-gp Western Blot

  • Lysate Preparation:

    • Lyse the sensitive and resistant cells and quantify the protein concentration. [20]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. [21]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for P-gp.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

IV. Conclusion and Future Directions

The suite of assays described in these application notes provides a comprehensive framework for characterizing the activity of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline as a potential P-gp inhibitor and MDR modulator. Positive results from these assays, particularly the demonstration of potent P-gp inhibition and effective chemosensitization at non-toxic concentrations, would provide a strong rationale for further preclinical development. Future studies could explore the compound's specificity for P-gp over other ABC transporters, its pharmacokinetic properties, and its efficacy in in vivo models of multidrug-resistant cancer.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • Mechetner, E. B., & Roninson, I. B. (1992). Characterization of functional assays of multidrug resistance P-glycoprotein transport activity. Proceedings of the National Academy of Sciences, 89(13), 5824-5828.
  • Bio-protocol. (n.d.). Rhodamine 123 efflux assay. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay. Retrieved from [Link]

  • Forster, S., Thumser, A. E., Hood, S. R., & Plant, N. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLoS ONE, 7(3), e33253.
  • EMD Millipore. (n.d.). Multidrug Resistance Direct Dye Efflux Assay. Retrieved from [Link]

  • Forster, S., Thumser, A. E., Hood, S. R., & Plant, N. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS ONE, 7(3), e33253.
  • Follin, G., et al. (2014). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. Journal of Analytical & Bioanalytical Techniques, 5(5), 209.
  • Saitoh, H., et al. (2006). Determination of p-glycoprotein ATPase activity using luciferase. Biological & Pharmaceutical Bulletin, 29(3), 569-572.
  • Silva, R., et al. (2017). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Molecules, 22(4), 629.
  • Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved from [Link]

  • Levchenko, A., Mehta, B. M., & Lee, J. B. (2003). Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells. Proceedings of the National Academy of Sciences, 100(21), 12343-12348.
  • BMG LABTECH. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

  • Wiese, M., et al. (2012). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. Journal of Medicinal Chemistry, 55(7), 3113-3121.
  • Cigna Healthcare. (2020, February 25). Tumor In Vitro Chemosensitivity and Chemoresistance Assays. Retrieved from [Link]

  • Al-Shawi, M. K., & Senior, A. E. (1993). Kinetic Analysis of Calcein and Calcein−Acetoxymethylester Efflux Mediated by the Multidrug Resistance Protein and P-Glycoprotein. Biochemistry, 32(48), 13273-13281.
  • Polli, J. W., et al. (2003). Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. Journal of Biomolecular Screening, 8(2), 173-185.
  • ResearchGate. (n.d.). Western blot assay for P-glycoprotein expression in MCF-7/wt and MCF7/adr cells. Retrieved from [Link]

  • eviCore healthcare. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays. Retrieved from [Link]

  • Pétriz, J., et al. (1996). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant CHO cells? Cytometry, 26(2), 113-118.
  • Blue Cross & Blue Shield of Mississippi. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays. Retrieved from [Link]

  • Meyer, M. R., et al. (2015). P-glycoprotein interactions of novel psychoactive substances - stimulation of ATP consumption and transport across Caco-2 monolayers. Biochemical Pharmacology, 94(3), 169-176.
  • Volm, M., et al. (1992). Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells. European Journal of Cancer, 28A(4-5), 747-751.
  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 105-126.
  • INCYTON® GmbH. (n.d.). PERFORMING AN IN-VITRO CHEMOSENSITIVITY ASSAY ON THE CYRIS® ANALYSIS PLATFORM. Retrieved from [Link]

  • ResearchGate. (2024, July 2). (PDF) Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

Sources

Formulation of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimalarial properties.[1][2][3][4][5] 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a novel compound of interest for in vivo evaluation. A significant hurdle for preclinical assessment of such heterocyclic compounds is often their low aqueous solubility, which can lead to poor absorption and variable bioavailability.[6] This guide provides a comprehensive framework for the systematic development and characterization of formulations suitable for oral and parenteral administration in animal models. We will explore strategies from initial solubility screening to the preparation of co-solvent systems, micellar solutions, and pH-adjusted formulations, ensuring researchers can generate reliable and reproducible pharmacokinetic and pharmacodynamic data.

Part 1: Pre-Formulation Characterization

Before selecting a formulation strategy, a thorough understanding of the compound's physicochemical properties is essential. This initial characterization informs the selection of appropriate excipients and methodologies, saving time and resources. As 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a novel entity, initial studies should focus on determining its fundamental properties.[7][8]

Physicochemical Properties (Predicted)

A preliminary in silico analysis provides a starting point for understanding the molecule's behavior.

PropertyEstimated ValueImplication for Formulation
Molecular Formula C₂₁H₂₂N₂O-
Molecular Weight 330.42 g/mol Influences diffusion and membrane transport.
Predicted logP > 4.0High lipophilicity; predicts low aqueous solubility.[9]
Predicted pKa ~5-6 (Piperidinyl N), ~4-5 (Quinoline N)Basic nitrogens offer a handle for pH modification and salt formation to enhance solubility.
Protocol: Kinetic Solubility Assessment

This protocol provides a rapid assessment of the compound's solubility in various media, guiding the selection of a suitable formulation vehicle.

Materials:

  • 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.9% Saline

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • 96-well plate, plate shaker, plate reader

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In the 96-well plate, perform serial dilutions of the DMSO stock into each of the selected aqueous media (PBS, Saline, etc.).

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for 1.5-2 hours. This allows the system to reach equilibrium.

  • Measurement: Measure the turbidity (absorbance at ~650 nm) of each well using a plate reader. The concentration at which a sharp increase in absorbance is observed indicates the point of precipitation and thus the kinetic solubility limit.

  • Rationale: This assay quickly identifies solvents and co-solvents in which the compound is most soluble, guiding the formulation development process.[10] Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common challenge.[10]

Part 2: Formulation Strategies & Protocols

The low aqueous solubility of most quinoline derivatives necessitates specific formulation strategies to achieve adequate exposure in animal studies.[11][12] The choice of formulation depends on the intended route of administration, required dose, and the compound's specific properties.

Workflow for Formulation Selection

The following diagram outlines a decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Pre-Formulation cluster_1 Route & Dose cluster_2 Formulation Strategies cluster_3 Final Steps Start Start: Characterize Compound (Solubility, pKa, logP) Route Determine Route & Dose (Oral vs. Parenteral) Start->Route Cosolvent Co-Solvent System (e.g., PEG400, PG) Route->Cosolvent Low Dose / Moderate Solubility Surfactant Surfactant Micelles (e.g., Tween 80) Route->Surfactant Higher Dose / Poor Solubility pH_Adjust pH Adjustment (Acidic Vehicle) Route->pH_Adjust Basic Compound Complex Cyclodextrin Complex (e.g., HP-β-CD) Route->Complex Parenteral Route QC Perform Quality Control (Clarity, pH, Concentration) Cosolvent->QC Surfactant->QC pH_Adjust->QC Complex->QC End Proceed to In Vivo Study QC->End

Caption: Decision workflow for selecting a suitable formulation strategy.

Strategy 1: Co-Solvent Formulation (For Oral & IP Routes)

Co-solvents are water-miscible organic solvents used to increase the solubility of lipophilic compounds.[6][13] This is often the simplest and fastest approach for early-stage preclinical studies.

Protocol: Preparation of a 10% PEG 400 / 90% Saline Formulation

  • Weigh Compound: Accurately weigh the required amount of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline for the final desired concentration (e.g., 5 mg/mL).

  • Initial Solubilization: Add the compound to a sterile vial. Add PEG 400 equivalent to 10% of the final volume (e.g., for a 10 mL final volume, add 1 mL of PEG 400).

  • Dissolution: Vortex and/or sonicate the mixture until the compound is fully dissolved in the PEG 400. Gentle warming (<40°C) may be applied if necessary.

    • Rationale: Ensuring complete dissolution in the organic co-solvent before adding the aqueous phase is critical to prevent precipitation.[11]

  • Aqueous Addition: Slowly add the aqueous component (e.g., 0.9% saline or water for injection) dropwise while continuously vortexing. Add up to the final desired volume (e.g., add 9 mL of saline).

  • Final Check: Inspect the final solution for clarity. It should be a clear, particle-free solution.

  • Storage: Store at 4°C, protected from light. Prepare fresh, as the shelf life of such formulations is often unknown.[7]

Strategy 2: pH-Adjusted Formulation (For Oral & IV Routes)

The presence of basic nitrogen atoms in the quinoline and piperidine rings allows for salt formation in an acidic environment, which can dramatically increase aqueous solubility.[13]

Protocol: Preparation of an Acidic Saline Formulation

  • Prepare Acidic Vehicle: Prepare a vehicle of 0.9% saline and adjust the pH to ~2-3 using 1N Hydrochloric Acid (HCl).

    • Rationale: The acidic pH protonates the basic nitrogen atoms, forming a more soluble hydrochloride salt in situ.

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Dissolution: Add the compound to the acidic vehicle. Vortex and sonicate until fully dissolved. The solution should become clear as the salt is formed.

  • Quality Control: Check the final pH of the solution to ensure it is within a physiologically tolerable range for the intended route of administration (e.g., pH > 3 for oral, closer to neutral for IV if possible, though acidic is often tolerated).

  • Sterilization (for IV): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

Strategy 3: Surfactant-Based Micellar Formulation

Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drugs, effectively increasing their solubility.[6] This method is useful for achieving higher drug concentrations.

Protocol: Preparation of a 5% Tween 80 Formulation

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Prepare Vehicle: Prepare a 5% (w/v) solution of Tween 80 in sterile water or saline.

  • Dissolution: Add the compound to the Tween 80 solution. Vortex and sonicate. Gentle heating may be required to facilitate micellar encapsulation. The process may take longer than with co-solvents.

  • Final Check: The final formulation should be a clear or slightly opalescent, homogenous solution.

  • Considerations: Be aware that surfactants can have their own biological effects and may influence drug distribution and metabolism. Use the lowest concentration of surfactant necessary to achieve solubilization.

Part 3: Quality Control and Administration

Proper quality control ensures the formulation is safe, stable, and will deliver the intended dose.[7]

Quality Control Parameters
TestMethodAcceptance Criteria
Appearance Visual InspectionClear, particle-free solution.
pH pH meterWithin a physiologically acceptable range for the route.
Concentration HPLC-UV90-110% of the target concentration.
Sterility (Parenteral) Filter SterilizationPass through a 0.22 µm filter without issue.
Protocol: In Vivo Administration (General Guidance)

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[7][8]

Materials:

  • Prepared and QC-tested drug formulation

  • Appropriate animal model (e.g., mice, rats)

  • Dosing syringes and needles (e.g., oral gavage needles, 27G needles for IP/IV)

  • Animal scale

Procedure:

  • Animal Preparation: Acclimate animals to handling and the experimental environment. Weigh each animal immediately before dosing to calculate the precise volume to administer.

  • Dose Calculation: Calculate the required volume using the formula: Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

  • Administration (Oral Gavage Example): a. Gently restrain the animal. b. Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib). c. Insert the gavage needle smoothly into the esophagus and deliver the formulation. d. Observe the animal briefly to ensure no adverse reaction or respiratory distress.

  • Post-Dosing Monitoring: Monitor animals for any signs of toxicity or distress, such as changes in behavior, weight loss, or impaired ambulation.[7] The toxicological profile of substituted quinolines can be complex and is dependent on the specific substitutions.[1]

  • Data Collection: Collect samples (e.g., blood, tissues) at predetermined time points as required by the pharmacokinetic or pharmacodynamic study design.

Overall Experimental Workflow

Sources

Application Note: Cytotoxicity and Bioactivity Assessment of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (PubChem CID: 45051410) represents a specific scaffold within the 2-phenyl-4-aminoquinoline class. Structurally, it features a lipophilic quinoline core substituted with a methoxyphenyl group at the C2 position and a piperidine ring at the C4 position.

Why this compound matters: Literature on structural analogs, such as NSC23925, indicates that 2-phenyl-4-quinolinyl derivatives are potent Multidrug Resistance (MDR) modulators and antiproliferative agents . Unlike simple cytotoxins, these molecules often function by inhibiting P-glycoprotein (P-gp/ABCB1) or disrupting mitochondrial function in resistant cancer cell lines.

Scope of this Guide: This application note provides a rigorous, self-validating workflow to assess:

  • Direct Cytotoxicity: Determining the IC50 against sensitive and resistant cell lines.

  • MDR Reversal Activity: Evaluating the compound's ability to re-sensitize drug-resistant cells to standard chemotherapy (e.g., Paclitaxel or Doxorubicin).[1]

  • Mechanism of Action: Verifying apoptosis induction versus necrosis.

Physicochemical Considerations & Compound Preparation

Critical Insight: This compound is highly lipophilic (Predicted XLogP ~5.2). Improper solubilization is the #1 cause of variability in quinoline cytotoxicity data.

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations to prevent precipitation upon freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the quinoline ring) and store at -20°C.

  • Working Solutions:

    • Dilute the stock into serum-free culture medium immediately before use.

    • Max DMSO Tolerance: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) , as DMSO >0.5% can induce background toxicity and mask the compound's effects.

Workflow Visualization

The following diagram outlines the logical flow of the assessment, distinguishing between direct toxicity and MDR reversal (Chemosensitization) workflows.

CytotoxicityWorkflow cluster_Assays Experimental Arms Start Compound Stock (10 mM in DMSO) QC Solubility Check (No Precipitate in Media) Start->QC Direct Direct Cytotoxicity (MTT/CCK-8 Assay) QC->Direct Arm 1 MDR MDR Reversal Assay (Co-treatment with Dox/Pac) QC->MDR Arm 2 (If IC50 > 10µM) Analysis Data Analysis (IC50 & Reversal Fold) Direct->Analysis MDR->Analysis Mech Mechanism Check (Annexin V / PI) Decision Go/No-Go Decision Mech->Decision Analysis->Mech Confirm Mode of Death

Caption: Integrated workflow for assessing direct cytotoxicity and chemosensitization potential of quinoline derivatives.

Protocol B: Direct Cytotoxicity Assessment (MTT Assay)

The MTT assay is chosen for its robustness with hydrophobic compounds. However, because quinolines can sometimes interfere with mitochondrial reductases, Cell Counting Kit-8 (CCK-8) is a superior alternative if available, as it produces a water-soluble formazan.

Materials
  • Cell Lines:

    • Sensitive: MCF-7 (Breast), HeLa (Cervical).

    • Resistant (Optional): MCF-7/ADR or MES-SA/Dx5 (P-gp overexpressing).

  • Reagents: MTT Reagent (5 mg/mL in PBS) or CCK-8 solution.

  • Control: Doxorubicin (positive control).

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Include a Vehicle Control (0.5% DMSO media) and a Blank (media only).

    • Incubate for 48 or 72 hours .

  • Readout (MTT):

    • Add 20 µL MTT stock to each well. Incubate 3–4 hours.

    • Aspirate media carefully (do not disturb purple crystals).

    • Dissolve formazan crystals in 150 µL DMSO .

    • Shake plate for 10 mins. Measure Absorbance at 570 nm (Ref 630 nm).

  • Calculation:

    • Calculate IC50 using non-linear regression (GraphPad Prism: "log(inhibitor) vs. response -- Variable slope").

Protocol C: MDR Reversal (Chemosensitization) Assay

Expert Insight: Many 2-phenyl-4-aminoquinolines are not highly toxic on their own but are potent inhibitors of efflux pumps. If Protocol B yields a high IC50 (>10 µM), you must test if the compound potentiates other drugs.

Methodology
  • Design:

    • Fixed Concentration: Treat cells with a sub-toxic dose of the quinoline (e.g., IC10 or 5 µM).

    • Variable Concentration: Titrate a standard chemotherapeutic (e.g., Paclitaxel) across the plate.

  • Groups:

    • Group A: Paclitaxel alone.

    • Group B: Paclitaxel + 5 µM 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline.

  • Analysis:

    • Calculate the Reversal Fold (RF) :

      
      
      
    • RF > 2 indicates moderate reversal; RF > 10 indicates strong reversal (P-gp inhibition).

Protocol D: Mechanism Verification (Annexin V / PI)

To confirm if the cytotoxicity observed in Protocol B is due to regulated cell death (apoptosis) or non-specific membrane rupture (necrosis).

Methodology
  • Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Staining:

    • Harvest cells (trypsinize gently).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI) .

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrotic / Membrane damage.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

  • Interpretation: A shift toward Q4/Q2 confirms an apoptotic mechanism, consistent with quinoline-induced mitochondrial stress.

Data Presentation Standards

When reporting results for this compound, structure your data as follows:

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)Reversal Fold (if tested)
MCF-7 (WT)


N/A
MCF-7/ADR



(at 5µM dose)
HeLa


N/A

References

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (CID 45051410).[2] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Upadhyay, K. K., et al. (2012). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer.[1] Molecular Pharmaceutics, 9(4). [Link]

  • Sirisoma, N., et al. (2008).[3] Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis.[3] Journal of Medicinal Chemistry, 51(15).[3] [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[4][5][6][7] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Executive Summary

This technical guide addresses the synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline , a structural analog of bioactive scaffolds used in MDR (multidrug resistance) and antimalarial research.[1] The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


) of a 4-chloroquinoline precursor.[1][2]

Users frequently report low yields (<40%) due to two primary mechanistic hurdles:

  • Electronic Deactivation: The electron-rich 2-(4-methoxyphenyl) moiety deactivates the quinoline ring, reducing electrophilicity at the C4 position.[1]

  • Hydrolytic Reversion: The 4-chloro intermediate is prone to hydrolysis back to the unreactive 4-quinolone under non-anhydrous conditions.[1]

This guide provides a self-validating troubleshooting framework and optimized protocols to elevate yields to >80%.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: The reaction stalls at 50% conversion even after 24 hours reflux in ethanol. Adding more piperidine doesn't help.[1][3] Why? Diagnosis: You are fighting electronic deactivation with insufficient thermal energy.[3] The Science: The 4-methoxyphenyl group at position 2 is an electron-donating group (EDG). Through conjugation, it increases the electron density of the quinoline ring.[1] For


 to occur, the C4 carbon must be electron-deficient.[1] The EDG makes C4 less electrophilic.[1][3] Ethanol (bp 78°C) does not provide enough thermal energy to overcome this activation barrier.[1]
The Fix:  Switch to a high-boiling solvent like 2-Ethoxyethanol (Cellosolve)  (bp 135°C) or DMF  (bp 153°C).[1] The reaction requires temperatures >120°C to drive to completion.[1][3]

Q2: I see a new spot on TLC that doesn't move (baseline) and isn't the product. What is it? Diagnosis: Hydrolysis of the starting material.[1][3][4] The Science: If your solvent is not strictly anhydrous, or if atmospheric moisture enters, the 4-chloroquinoline hydrolyzes back to 2-(4-methoxyphenyl)quinolin-4(1H)-one . This compound is chemically inert to nucleophilic attack by piperidine and will precipitate or stick to the baseline (highly polar/H-bonding).[1] The Fix:

  • Dry all solvents over molecular sieves (3Å or 4Å).

  • Run the reaction under a nitrogen or argon atmosphere.

  • Confirm the quality of your 4-chloro precursor; if it contains residual acid (

    
     byproducts), it accelerates hydrolysis.[1]
    

Q3: My product oils out during the aqueous workup and traps impurities. How do I get a solid? Diagnosis: Inefficient phase separation and salt formation.[3] The Science: The product is a lipophilic base.[1][3] If your aqueous workup is neutral or slightly acidic, the quinoline nitrogen may be partially protonated, creating an "oil" that is an emulsion of the free base and its salt.[1] The Fix:

  • Basify the aqueous layer to pH > 10 using 2M NaOH or

    
     to ensure the product is 100% in the free base form.[1][3]
    
  • Extract with Dichloromethane (DCM) rather than Ethyl Acetate (DCM solubilizes these quinolines better).[1][3]

  • Recrystallize the crude oil from Acetonitrile or Ethanol/Water (9:1) to obtain a clean solid.[1][3]

Part 2: Optimized Experimental Protocols

Method A: High-Temperature (Recommended for Scale-up)

Best for: Clean conversion with minimal purification.

Reagents:

  • 4-Chloro-2-(4-methoxyphenyl)quinoline (1.0 equiv)

  • Piperidine (3.0 - 5.0 equiv) [Acts as nucleophile and base][1]

  • Solvent: 2-Ethoxyethanol (preferred) or DMF.[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-chloro precursor in 3 mL of 2-ethoxyethanol.

  • Addition: Add 5.0 mmol of piperidine. The excess acts as a scavenger for the HCl generated.[1]

  • Reaction: Attach a reflux condenser and a drying tube (calcium chloride or

    
     balloon). Heat to reflux (135°C)  for 6–12 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[1][3] The starting material (high

      
      ) should disappear.[1]
      
  • Workup:

    • Cool to room temperature.[1][3]

    • Pour the mixture into 20 mL of ice-cold water .

    • Basify with 10% NaOH to pH 10-11.[3]

    • The product should precipitate as a solid.[1][3] Filter, wash with cold water, and dry.[1][5]

    • Alternative: If it oils, extract with DCM (

      
       mL), dry over 
      
      
      
      , and evaporate.[1]
Method B: Acid-Catalyzed "Melt" (The "Rescue" Protocol)

Best for: Highly deactivated substrates where Method A fails.[1]

The Science: Protonating the quinoline nitrogen (


) renders the ring highly electron-deficient, significantly activating the C4 position toward nucleophilic attack.[1] Phenol acts as both the solvent and the proton source.[1]

Protocol:

  • Mix 1.0 mmol of 4-chloro precursor and 4.0 mmol of Phenol (solid) in a flask.

  • Heat to 80-90°C until a homogenous melt forms.

  • Add 2.0 mmol of Piperidine .

  • Heat the melt to 120-140°C for 2–4 hours.

  • Workup:

    • Cool and dilute with DCM (20 mL).

    • Wash with 10% NaOH (

      
       mL) to remove the phenol.[3] Crucial Step:  You must wash until the aqueous layer is no longer cloudy (phenol removal).[3]
      
    • Wash with brine, dry, and concentrate.[1]

Part 3: Mechanistic Visualization & Logic

The following diagram illustrates the reaction pathway, highlighting the competition between the desired substitution and the yield-killing hydrolysis, along with the catalytic activation strategy.

G cluster_0 Yield Killer Start 4-Chloro-2-(4-methoxyphenyl)quinoline (Precursor) Activation Protonated Intermediate (Highly Electrophilic C4) Start->Activation Acid Catalysis (Method B) Product 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (Target) Start->Product SNAr (Method A) High Temp (>120°C) Hydrolysis 2-(4-Methoxyphenyl)-4-quinolone (Dead End / Inert) Start->Hydrolysis Moisture/Wet Solvent Activation->Product Fast SNAr Piperidine Piperidine Water H2O (Moisture) Acid H+ (Phenol/Acid Cat.)

Caption: Reaction logic flow. The "Dead End" hydrolysis pathway competes with product formation.[1][3] Acid catalysis (Method B) accelerates the desired pathway by increasing electrophilicity.[1]

Part 4: Data Summary & Conditions Table

VariableStandard Condition (Poor Yield)Optimized Condition (High Yield) Reason
Solvent Ethanol (

C)
2-Ethoxyethanol (

C)
Higher temp overcomes electronic deactivation.[1]
Stoichiometry 1:1 (SM:Piperidine)1:3 to 1:5 Excess amine drives equilibrium and scavenges acid.[1][3]
Atmosphere Open AirNitrogen/Argon Prevents hydrolysis of the chloro-intermediate.[3]
Catalyst NonePhenol (Method B) Protonation activates the ring for nucleophilic attack.[1][3]
Workup pH Neutral (~7)Basic (pH > 10) Ensures product is in extractable free-base form.[1]

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Retrieved from [1]

  • National Institutes of Health (NIH). (2012).[1][3] Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol isomers. Journal of Medicinal Chemistry. Retrieved from

  • MDPI. (2019).[1][3] Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones. Molecules. Retrieved from [1]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Retrieved from

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from

Sources

Technical Support Center: Solubilization Protocols for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

Welcome to the technical support center. You are likely here because 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (hereafter referred to as 2-MPQ ) is precipitating upon dilution into your assay buffer.[1]

To solve this, we must understand the molecule's "personality":

  • Lipophilic Core: The 2-phenylquinoline scaffold is highly planar and hydrophobic (LogP predicted > 3.7), driving strong aggregation in water.[1]

  • Basic Anchor: The piperidine moiety (pKa ~9-10) provides a basic center.[1] At physiological pH (7.4), this nitrogen is partially protonated, but the massive hydrophobic surface area of the quinoline/phenyl groups often overwhelms this charge, leading to "grease-ball" precipitation, especially in high-salt buffers (salting-out effect).[1]

The following guides move beyond simple "add more DMSO" advice, offering chemically grounded protocols to stabilize 2-MPQ in aqueous media.

Module 1: Overcoming "DMSO Shock" (Precipitation upon Dilution)

The Problem: You have a clear 10mM stock in DMSO. When you pipette this into PBS or Media, a white cloud forms immediately.[1] The Cause: Rapid change in dielectric constant.[1] The water strips the DMSO solvation shell faster than the compound can disperse, forcing hydrophobic molecules to aggregate.

Protocol A: The "Sandwich" Dilution Method

Use this for concentrations < 50 µM.

  • Prepare Intermediate: Do not jump from 100% DMSO to 100% Buffer. Create a 10x Intermediate in a solvent compatible with your assay (e.g., Ethanol or 50% DMSO/Water).

  • Velocity Mixing:

    • Place your buffer in a vortexing tube.[1]

    • Set vortex to medium speed .[1]

    • Inject the compound stock into the center of the vortex (submerged tip) to ensure instant dispersal.[1]

  • Equilibration: Allow the solution to sit for 15 minutes. If clear, proceed. If cloudy, move to Protocol B.[1]

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this for concentrations > 50 µM or sensitive cell assays.

Cyclodextrins (CDs) form a "donut" around the hydrophobic quinoline core, shielding it from water while the hydrophilic exterior keeps it soluble.[1]

Reagents:

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin): Research Grade.[1]

  • Stock 2-MPQ: 10 mM in DMSO.

Step-by-Step:

Step Action Technical Rationale
1 Prepare 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS).[1] Creates a high-capacity solubilizing environment.[1]
2 Add your DMSO stock of 2-MPQ to the CD solution (keep DMSO < 5%). The DMSO carries the drug into the CD cavity.[1]
3 Sonicate in a water bath at 37°C for 10–20 minutes. Energy is required to drive the hydrophobic quinoline into the CD cavity.[1]
4 Shake at room temperature for 1 hour. Ensures thermodynamic equilibrium of the inclusion complex.[1]

| 5 | Dilute this complex into your final assay wells. | The complex prevents precipitation even upon further dilution.[1] |

Critical Note: Avoid using Cyclodextrins if your target is a membrane receptor dependent on cholesterol, as CDs can deplete membrane cholesterol.[1]

Module 2: pH-Dependent Solubilization (In Situ Salt Formation)[1]

The Problem: The compound is insoluble at pH 7.4 but you need high concentrations.[1] The Fix: Leverage the piperidine nitrogen. By lowering the pH slightly or generating a salt, you ionize the molecule, drastically increasing solubility.[1]

Protocol C: The Acid-Titration Method[1]
  • Dissolve 2-MPQ in 0.1 M Acetic Acid or 0.01 M HCl (instead of DMSO) if your concentration target is high (>1 mM).[1]

    • Result: The piperidine becomes fully protonated (

      
      ).[1]
      
  • Buffer Selection: Dilute this acidic stock into a strong buffer (e.g., 100 mM HEPES or Phosphate) to jump the pH back to near-neutral.[1]

    • Warning: If the pH rises above 7.0, it may precipitate again.[1]

  • The "Sweet Spot": For 2-MPQ, assay buffers at pH 6.0–6.5 (using MES buffer) often maintain solubility while remaining physiologically relevant for many enzymatic assays.[1]

Module 3: Surface Adsorption (Loss of Potency)

The Problem: Your serial dilutions show non-linear results, or low concentrations (nM range) show zero activity. The Cause: The flat aromatic rings of 2-MPQ stick avidly to polystyrene and polypropylene (tips/plates).[1]

Troubleshooting Checklist:

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

SolubilizationStrategy Start Start: 2-MPQ Precipitation Issue CheckConc Target Concentration? Start->CheckConc HighConc High (>50 µM) CheckConc->HighConc LowConc Low (<50 µM) CheckConc->LowConc CheckCell Cell-Based Assay? YesCell Yes (Live Cells) CheckCell->YesCell NoCell No (Enzymatic/Binding) CheckCell->NoCell HighConc->CheckCell StrategySandwich Protocol A: Sandwich Dilution (Stepwise) LowConc->StrategySandwich StrategyCD Protocol B: Cyclodextrin Complexation (HP-β-CD) YesCell->StrategyCD Prevents Toxicity NoCell->StrategyCD If pH fixed 7.4 StrategyAcid Protocol C: pH Adjustment (Use MES pH 6.0) NoCell->StrategyAcid If pH flexible

Caption: Decision tree for selecting the optimal solubilization protocol based on concentration and assay type.

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw my DMSO stock of 2-MPQ? A: We strongly advise against repeated freeze-thaw cycles. DMSO is hygroscopic (absorbs water from air).[1] Water accumulation in the stock will cause the hydrophobic 2-MPQ to crash out inside the DMSO vial over time.[1]

  • Best Practice: Aliquot the 10 mM stock into single-use vials (e.g., 20 µL) and store at -20°C or -80°C.

Q2: My compound is soluble, but my IC50 shifts dramatically between runs. Why? A: This is likely a "kinetic solubility" vs. "thermodynamic solubility" issue. You might be creating a supersaturated solution that precipitates slowly over the course of the assay (1–2 hours).[1]

  • Verification: Centrifuge your assay plate (if possible) after incubation and measure the supernatant concentration via HPLC/MS.[1] If it drops, the compound precipitated during the incubation.[1] Use Protocol B (Cyclodextrins) to stabilize it.[1]

Q3: Is there a specific salt form I should synthesize to improve solubility? A: Yes. The Hydrochloride (HCl) or Mesylate salts are generally more soluble than the free base.[1] However, even the salt forms may hydrolyze and precipitate in pH 7.4 buffers if the lipophilicity is too high.[1] Salt formation aids dissolution rate but does not change the intrinsic solubility of the uncharged species at neutral pH [1].[1]

Q4: Can I use Ethanol instead of DMSO? A: Yes, 2-MPQ is generally soluble in ethanol.[1] However, ethanol evaporates faster than DMSO, which can lead to "edge effects" in plate-based assays.[1] Ensure your plate is sealed properly if using ethanol.[1]

References

  • BenchChem. (2025).[1][2] Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Retrieved from

  • Musialik, M. et al. (2022).[1] Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(19), 6206.[1] Retrieved from

  • Lacivita, E. et al. (2008).[1] N-[omega-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines as high-affinity fluorescent 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 51(5), 1492-5.[1] Retrieved from

  • Opsenica, I. et al. (2012).[1] Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Retrieved from [3]

Sources

troubleshooting 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline instability in experimental assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the experimental instability and assay variability observed with 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline . While often attributed to chemical degradation, extensive field data suggests that physical instability (precipitation, colloidal aggregation) and surface adsorption are the primary drivers of assay failure. This compound is a highly lipophilic, basic fluorophore; successful handling requires strict adherence to specific solubility and material compatibility protocols.

Module 1: Physical Instability & Solubility Issues

Q: Why does my IC50 shift significantly between replicates, even when using the same stock?

Diagnosis: This is likely due to Compound Adsorption or Microprecipitation , not chemical degradation. The Mechanism: This molecule contains a hydrophobic quinoline core and a basic piperidinyl amine. This "lipophilic amine" motif has a high affinity for negatively charged surfaces (glass) and hydrophobic surfaces (polystyrene/polypropylene).

  • The Trap: When you dilute from DMSO into aqueous buffer, the compound can adhere to plastic pipette tips, reservoirs, or well plates, effectively reducing the free concentration by 40–70% before the assay begins.

The Protocol (Self-Validating System):

  • Material Switch:

    • Do not use standard polystyrene plates for low-concentration (<1 µM) incubations.

    • Use: Low-binding polypropylene (PP) plates or silanized glass vials for intermediate dilutions.

  • The "Sandwich" Dilution Method:

    • Never pipette the pure DMSO stock directly into a large volume of aqueous buffer. This causes local "crashing out" (precipitation) at the tip interface.

    • Step 1: Perform all serial dilutions in 100% DMSO .

    • Step 2: Transfer these DMSO concentrates to the assay plate.

    • Step 3: Add the aqueous buffer to the DMSO spots while mixing rapidly.

  • Detergent Stabilization:

    • Include 0.01% Pluronic F-127 or 0.05% Tween-20 in your assay buffer. This prevents the formation of colloidal aggregates which cause false positives in enzymatic assays (the "promiscuous inhibitor" effect).

Visualization: The Solubility Trap

SolubilityWorkflow Stock DMSO Stock (10 mM) Dilution Aqueous Dilution (Standard) Stock->Dilution Direct Mix Correct Protocol B: DMSO Serial Dilution + 0.01% Pluronic Stock->Correct Optimized Path Precip Microprecipitation (Invisible Aggregates) Dilution->Precip Hydrophobic Effect Adsorb Adsorption to Plastic Tips/Walls Dilution->Adsorb Lipophilic Amine Binding Result_Fail Variable IC50 False Positives Precip->Result_Fail Adsorb->Result_Fail Result_Pass Stable Monomer Reproducible Data Correct->Result_Pass

Figure 1: Comparison of standard dilution workflows versus the optimized protocol required to prevent physical loss of the compound.

Module 2: Chemical Stability & Photochemistry

Q: My stock solution turned yellow/orange over time. Is it still usable?

Diagnosis: Photo-oxidation . The Mechanism: The 2-phenylquinoline core is a known fluorophore and photosensitizer. Upon exposure to ambient light (especially UV/blue spectrum), the electron-rich piperidine ring or the methoxy-phenyl group can undergo oxidative degradation, often forming N-oxides or ring-opening products.

The Protocol:

  • Storage:

    • Store solid powder at -20°C, desiccated, and protected from light.

    • Store DMSO stocks in amber glass vials or wrap tubes in aluminum foil.

    • Shelf-life: Discard DMSO stocks after 3 freeze-thaw cycles.

  • Verification (QC Step):

    • Run a quick LC-MS. If the parent peak (M+) shows a +16 Da satellite peak (M+16), N-oxidation has occurred. If >5% oxidized, discard the stock.

Module 3: Assay Interference (Fluorescence)

Q: I see high background signal in my fluorescence-based kinase/binding assay. Is the drug autofluorescent?

Diagnosis: Yes, Intrinsic Fluorescence Interference. The Mechanism: 2-phenyl-4-aminoquinolines are intrinsically fluorescent. Their emission properties are pH-dependent .

  • Neutral pH: Weak fluorescence.

  • Acidic pH (or binding pockets): Upon protonation of the quinoline nitrogen or the piperidine, fluorescence quantum yield often increases significantly.

  • Interference: If your assay uses coumarin, DAPI, or similar blue/cyan fluorophores (Ex 350-400nm / Em 450-500nm), this compound will generate false signals.

The Protocol:

  • Spectral Scan:

    • Before running the assay, dilute the compound to 10 µM in your specific assay buffer and perform an Excitation/Emission scan.

  • Red-Shift Your Assay:

    • Switch to red-shifted assay readouts (e.g., AlexaFluor 647, TR-FRET using Europium/Allophycocyanin) where the quinoline does not absorb or emit.

  • Background Correction:

    • If you must use blue/green fluorophores, include a "Compound Only" control well (Buffer + Compound, No Enzyme/Protein) and subtract this value from your experimental wells.

Visualization: Fluorescence Interference Logic

FluorescenceLogic Start Assay Readout Selection Check Does Assay use Ex: 300-400nm? Start->Check Risk HIGH RISK: Compound Autofluorescence Check->Risk Yes (Blue/Green) Safe LOW RISK: Red/Far-Red Probes Check->Safe No (Red/NIR) Action1 Action: Run 'Compound Only' Control for Subtraction Risk->Action1 Action2 Action: Proceed with Assay Safe->Action2

Figure 2: Decision tree for managing intrinsic fluorescence interference in biochemical assays.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication for Assays
LogP ~3.7 – 4.5 (Predicted)High risk of precipitation in aqueous buffer; requires carrier solvent (DMSO).
pKa (Piperidine) ~8.5 – 9.5Protonated at physiological pH (7.4). Positively charged species binds to glass/plastic.
Solubility (Water) < 10 µM (estimated)Do not attempt aqueous stock solutions.
Solubility (DMSO) > 10 mMStable stock solvent.
Light Sensitivity HighProtect from light to prevent N-oxidation.

References

  • Solubility & Crystallography of 4-Aminoquinolines

    • Title: A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials.
    • Source: ResearchG
    • URL:[Link]

  • Adsorption of Lipophilic Amines

    • Title: Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[1]

    • Source: European Journal of Pharmaceutical Sciences (via ResearchG
    • URL:[Link]

  • Fluorescence Properties of Aminoquinolines

    • Title: Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides.[2]

    • Source: PubMed (Biological Chemistry).
    • URL:[Link]

  • MDR Reversal Agents (Structural Analogs)

    • Title: Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer.[3]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • General Quinoline Stability

    • Title: Preparation and Properties of Quinoline (Skraup Synthesis & Reactivity).
    • Source: University of Peshawar (Chemistry Dept).
    • URL:[Link]

Sources

Technical Guide: In Vivo Optimization of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Chemical Class: Lipophilic Basic Amine (Quinoline Scaffold) Primary Challenges: Poor aqueous solubility at neutral pH, high volume of distribution (Vd), and potential for rapid metabolic clearance via O-demethylation.

This guide provides a technical framework for researchers optimizing the in vivo dosage of this quinoline derivative. As a lipophilic base containing a piperidine moiety, this compound exhibits classic Class II/IV (BCS) behavior: permeability is likely high, but solubility is the rate-limiting step for absorption. Successful in vivo application requires rigorous formulation strategies and careful dose-escalation to avoid toxicity associated with the quinoline core (e.g., hERG inhibition).

Formulation & Solubility Troubleshooting

Q: The compound precipitates immediately upon addition to PBS or Saline. How do I achieve a stable injectable solution?

A: Stop using neutral buffers immediately. This compound contains a piperidine nitrogen (approximate pKa ~9.0–10.0) and a quinoline nitrogen (pKa ~4.0–5.0). At physiological pH (7.4), the molecule is predominantly uncharged and highly lipophilic, leading to "brick dust" precipitation.

Recommended Formulation Protocol (The "pH-Shift" Method):

  • Salt Selection: Ensure you are using the Hydrobromide (HBr) or Hydrochloride (HCl) salt form, not the free base. The HBr salt is commercially available and provides better initial dissolution.

  • Vehicle System:

    • Option A (IV/IP - Standard): 5% DMSO + 5% Solutol HS-15 (or Tween 80) + 90% Acidified Saline (pH 4.5).

    • Option B (Oral - High Load): 20% Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD) in 50 mM Acetate Buffer (pH 4.0).

Why this works: The cyclodextrin encapsulates the lipophilic phenyl-quinoline core, while the acidic buffer keeps the piperidine nitrogen protonated, maintaining solubility >5 mg/mL.

Q: What is the maximum concentration (Cmax) I can target without causing vehicle toxicity?

A: Do not exceed 10% DMSO or 10% Surfactant for chronic dosing. High concentrations of co-solvents can cause hemolysis (IV) or peritonitis (IP).

Vehicle ComponentMax Rec. Conc. (IV/IP)Mechanism of Toxicity
DMSO 5–10%Local tissue irritation, hemolysis
Tween 80 5–10%Histamine release (pseudo-allergy)
PEG 400 30–40%Nephrotoxicity (chronic use)
HP-

-CD
20–30%Osmotic diarrhea (Oral), Renal load (IV)

Dosage Optimization & Pharmacokinetics (PK)

Q: I see efficacy at 10 mg/kg but high variability. How do I stabilize the response?

A: The variability is likely driven by "Lysosomal Trapping" and First-Pass Metabolism. Lipophilic bases like 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline accumulate in acidic organelles (lysosomes), leading to a massive Volume of Distribution (Vd). This sequesters the drug away from cytosolic targets.

Optimization Steps:

  • Switch to BID Dosing: The 4-methoxyphenyl group is a metabolic liability. Liver CYPs (likely CYP2D6 or 3A4) will rapidly O-demethylate this to a phenol, which is quickly conjugated and excreted. A single daily dose (QD) results in deep troughs.

  • Check Plasma vs. Tissue: Measure drug levels in the target tissue, not just plasma. Tissue levels may be 10–50x higher than plasma due to trapping.

Q: How do I determine the Maximum Tolerated Dose (MTD)?

A: Use a "3+3" Dose Escalation Design. Quinoline derivatives carry a risk of QT prolongation (hERG channel blockade) and CNS excitation.

Protocol:

  • Start Low: 1 mg/kg (IV) or 5 mg/kg (PO).

  • Escalate: Increase by 50% increments (5

    
     7.5 
    
    
    
    10
    
    
    15).
  • Monitor:

    • Immediate (0-1h): Seizures, tremors (CNS penetration).

    • Delayed (24h): Weight loss >10%, piloerection.

Visualizing the Workflow

Figure 1: Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your route of administration.

FormulationStrategy Start Start: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline CheckSalt Is it a Salt (HBr/HCl)? Start->CheckSalt MakeSalt Convert to Salt (Add 1eq 0.1N HCl) CheckSalt->MakeSalt No Route Select Route CheckSalt->Route Yes MakeSalt->Route IV IV / IP Injection Route->IV Oral Oral Gavage (PO) Route->Oral FormIV 5% DMSO + 20% HP-beta-CD in Saline IV->FormIV Standard SolubilityCheck Target Conc > 5 mg/mL? Oral->SolubilityCheck FormOral 0.5% Methylcellulose + 0.1% Tween 80 (Suspension) SolubilityCheck->FormOral No (Suspension) FormOralSol 20% HP-beta-CD in Acetate Buffer pH 4 SolubilityCheck->FormOralSol Yes (Solution)

Caption: Decision matrix for formulating lipophilic quinoline bases. Prioritize cyclodextrins (HP-beta-CD) for IV solutions to avoid precipitation.

Figure 2: Metabolic Liability Pathway

Understanding the primary clearance mechanism.

Metabolism Parent Parent Drug (Methoxy-Quinoline) CYP CYP Enzymes (Liver) Parent->CYP O-Demethylation Phenol Metabolite 1: Phenol Derivative (Active/Inactive?) CYP->Phenol Conjugate Glucuronide (Rapid Excretion) Phenol->Conjugate Phase II Conjugation

Caption: The 4-methoxyphenyl group is susceptible to O-demethylation. This conversion typically increases polarity and accelerates clearance.

Safety & Toxicology FAQ

Q: Are there specific toxicities I should monitor for this quinoline class?

A: Yes, focus on Cardiac and Ocular toxicity.

  • hERG Inhibition (QT Prolongation):

    • Mechanism: The piperidine-quinoline pharmacophore often binds to the hERG potassium channel.

    • Action: If dosing IV, infuse slowly (>5 min) to avoid peak plasma concentrations (

      
      ) that trigger arrhythmias.
      
  • Phototoxicity:

    • Mechanism: Quinolines can absorb UV light and generate reactive oxygen species in the skin/eyes.

    • Action: Keep animals in subdued light if high doses (>50 mg/kg) are used.

Q: The mice are showing lethargy 15 minutes after IP injection. Is this the drug or the vehicle?

A: Likely the "Solvent Effect" or acute CNS depression.

  • Test: Inject the vehicle alone (Vehicle Control).

  • If vehicle is safe: The drug may be crossing the Blood-Brain Barrier (BBB) rapidly. Quinolines are known to interact with GABA or NMDA receptors.

  • Troubleshoot: Reduce the injection volume or switch to subcutaneous (SC) administration to lower

    
     while maintaining AUC.
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Smith, D. A., et al. (2010). Volume of Distribution in Drug Design. Journal of Medicinal Chemistry, 53(23), 8241–8256.

  • Sigma-Aldrich. (2023). Product Specification: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide.

Technical Support Center: Strategies to Enhance the Bioavailability of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical strategies and troubleshooting advice for enhancing the oral bioavailability of the investigational compound 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline. Given its chemical structure, this quinoline derivative is likely to exhibit poor aqueous solubility, a common hurdle in preclinical and clinical development.[1][2] This document offers a series of frequently asked questions (FAQs) and troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing very low and variable plasma concentrations of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline after oral administration in our animal models. What are the likely causes?

A1: Low and erratic oral bioavailability is a frequent challenge for complex organic molecules like the one .[2][3] The primary reasons can be broadly categorized by the Biopharmaceutics Classification System (BCS), which suggests that for many new chemical entities, the issue lies with low solubility (BCS Class II and IV compounds).[2][4][5]

  • Poor Aqueous Solubility: The compound's large, predominantly hydrophobic structure suggests it will not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract. This is often the rate-limiting step for absorption.[6]

  • Low Dissolution Rate: Even if the compound has some solubility, the rate at which it dissolves from a solid form may be too slow to allow for significant absorption during its transit through the GI tract.[7]

  • Potential for First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[2]

  • Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, reducing net absorption.[3]

To diagnose the primary barrier, a systematic approach is recommended, starting with fundamental physicochemical characterization.

Q2: What are the first experimental steps to take to improve the bioavailability of our compound?

A2: The initial and most direct approach is to address the presumed low solubility by increasing the surface area of the drug available for dissolution.[8][9] This can be achieved through particle size reduction.

Strategy 1: Particle Size Reduction

Reducing the particle size of a solid drug increases its specific surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][7][8]

  • Micronization: This technique reduces particle size to the micron range (1-10 µm) using methods like jet milling or wet milling.[10][11] This is a well-established and cost-effective first step.

  • Nanonization: Creating a nanosuspension, where drug particles are in the sub-micron range (<1000 nm), can dramatically increase the dissolution rate and even improve saturation solubility.[8][11] High-pressure homogenization is a common method for this.[10]

Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Initial Slurry Preparation: Disperse 1% (w/v) of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).

  • Pre-milling (Optional but Recommended): Stir the slurry with a high-shear mixer for 30 minutes to ensure adequate wetting and break down large agglomerates.

  • High-Pressure Homogenization: Process the slurry through a high-pressure homogenizer at 1500 bar for 20-30 cycles. Monitor the temperature to prevent thermal degradation of the compound.

  • Particle Size Analysis: Measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction. The goal is typically a mean particle size of 200-500 nm with a narrow polydispersity index (<0.3).

  • Characterization: Confirm that the crystalline state of the drug has not changed using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

  • In Vivo Administration: The resulting nanosuspension can be directly used for oral gavage in animal studies.

Data Presentation: Expected Impact of Particle Size Reduction
Formulation ApproachTypical Particle SizeExpected Impact on DissolutionKey Advantage
Unprocessed Compound>10 µmSlow and incompleteSimple
Micronization1-10 µmModerately increased dissolution rateEstablished, cost-effective
Nanonization100-500 nmSignificantly increased dissolution rate and surface area[8]Maximizes surface area for dissolution
Q3: Particle size reduction provided some improvement, but bioavailability is still suboptimal. What advanced formulation strategies should we consider?

A3: If enhancing the dissolution rate alone is insufficient, the next step is to formulate the drug in a way that bypasses the solid-state dissolution barrier altogether. This involves creating an amorphous form or pre-dissolving the drug in a delivery system.

Strategy 2: Solid Dispersions

A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[12][13] The principle is to reduce the drug's crystallinity, ideally forming an amorphous molecular dispersion.[14] When exposed to aqueous media, the carrier dissolves rapidly, releasing the drug as fine colloidal particles or molecules, which enhances dissolution and absorption.[14]

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are frequently used.[12][15]

  • Preparation Methods:

    • Solvent Evaporation: Both drug and carrier are dissolved in a common solvent, which is then evaporated.[14][16] This method is suitable for lab-scale and for thermolabile compounds.

    • Melt Extrusion: The drug and carrier are mixed and heated until molten, then extruded and cooled.[10] This is a solvent-free method suitable for scalable manufacturing.

Workflow for Developing a Solid Dispersion Formulation

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation cluster_2 Phase 3: Evaluation A Select Hydrophilic Carriers (e.g., PVP, HPMC, PEG) B Determine Drug-Carrier Miscibility (DSC, Film Casting) A->B C Prepare Solid Dispersions (Solvent Evaporation or Melt Extrusion) B->C D Characterize Amorphous State (XRPD, DSC) C->D E In Vitro Dissolution Testing D->E F In Vivo Pharmacokinetic Study E->F

Caption: Workflow for Solid Dispersion Development.

Strategy 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble drug molecules, like your quinoline derivative, forming an inclusion complex.[18][19] This complex has significantly improved aqueous solubility and dissolution properties.[17][18]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are most commonly used in pharmaceuticals due to their safety and solubilizing capacity.[1][17]

Experimental Protocol: Preparation of a Cyclodextrin Complex by Kneading
  • Molar Ratio Selection: Determine the optimal molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).

  • Kneading Process: Place the cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of a water-alcohol mixture (e.g., 50:50 water:ethanol) to form a paste.

  • Drug Incorporation: Gradually add the 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline to the paste and knead thoroughly for 45-60 minutes.

  • Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.

  • Characterization: Confirm complex formation using DSC, FTIR, or NMR spectroscopy. Evaluate the enhancement in aqueous solubility and dissolution rate.

Q4: Our compound is highly lipophilic. Are there specific strategies for such molecules?

A4: Yes, for highly lipophilic (grease-ball type) compounds, lipid-based drug delivery systems (LBDDS) are often the most effective approach.[20][21] These formulations maintain the drug in a solubilized state throughout its transit in the GI tract, bypassing the dissolution step entirely.[21]

Strategy 4: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.[10][22] The drug is dissolved in this lipidic formulation and is released in the GI tract within the fine emulsion droplets, presenting a large surface area for absorption.[22]

  • Mechanism of Action: LBDDS can enhance bioavailability by several mechanisms:

    • Improving drug solubilization in the gut.[20]

    • Stimulating lymphatic transport, which can bypass first-pass metabolism.[1][20]

    • Inhibiting efflux transporters through certain excipients.[20]

Logical Relationship of LBDDS Components

G compound Drug Compound sedds SEDDS Formulation compound->sedds Dissolved in oil Lipid/Oil (Solubilizer) oil->sedds surfactant Surfactant (Emulsifier) surfactant->sedds cosolvent Co-solvent (Optional) cosolvent->sedds

Caption: Core Components of a SEDDS Formulation.

Summary of Bioavailability Enhancement Strategies

StrategyMechanism of ActionBest Suited ForKey Considerations
Particle Size Reduction Increases surface area for dissolution[4][9]Crystalline compounds with dissolution-rate limited absorptionMay not be sufficient for extremely insoluble compounds.
Solid Dispersions Creates an amorphous form of the drug in a hydrophilic carrier, increasing dissolution.[14]Poorly soluble crystalline drugs (BCS Class II).[12]Physical stability of the amorphous state must be ensured.
Cyclodextrin Complexes Encapsulates the drug molecule in a soluble host, forming a highly soluble complex.[17][18]Molecules that fit within the cyclodextrin cavity.Can be limited by the dose of the drug due to the mass of the carrier.[23]
Lipid-Based Systems (SEDDS) The drug is pre-dissolved in a lipid formulation that emulsifies in the GI tract.[20][22]Highly lipophilic, poorly soluble drugs (BCS Class II/IV).[20][21]Requires careful screening of excipients for solubilization and compatibility.[24]

This guide provides a starting point for addressing the bioavailability challenges of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline. A systematic evaluation of these formulation strategies, guided by thorough physicochemical characterization, will be critical for the successful development of this compound.

References
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • The central role of excipients in drug formulation. (2013, April 18). European Pharmaceutical Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025, August 6). ResearchGate.
  • WuXi AppTec DMPK. (2025, September 5). Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (n.d.).
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Solid dispersions: A technology for improving bioavailability. (2019, July 2). MedCrave online.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Why does Particle Size Matter for Pharmaceuticals? (2024, October 12).
  • Impact of Particle Size on Drug Absorption. (n.d.). Prezi.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
  • Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. (n.d.). PMC.
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1).
  • Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity. (2015, November 10). PubMed.
  • Lipid-Based Formulations for Early-Stage Clinical Trials. (2020, March 25). American Pharmaceutical Review.
  • Technical Support Center: Overcoming Poor Bioavailability of Investigational Compounds. (n.d.). Benchchem.
  • Lipid Based Drug Delivery Systems. (n.d.). Pharma Focus Asia.
  • Solid Lipid Nanoparticles: A Strategy to Improve Oral Delivery of the Biopharmaceutics classification system (BCS) Class II Drugs. (2021, March 30). SSRN.
  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2026, January 7). Oreate AI Blog.
  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.).

Sources

resolving inconsistent results in experiments with 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

A Guide to Resolving Inconsistent Experimental Results

Welcome to the technical support center for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline. As a Senior Application Scientist, I understand that inconsistent results can be a significant source of frustration and delay in research and development. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, characterization, and biological evaluation of this compound. Our approach is built on explaining the causality behind experimental phenomena to empower you to make informed decisions and achieve reproducible outcomes.

Section 1: Synthesis and Purification

The foundation of any reproducible experiment is the quality of the starting material. Inconsistencies in the synthesis and purification of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline are the primary source of downstream variability. The most common synthetic route is a variation of the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2]

Q1: My Friedländer synthesis is resulting in low yields and multiple side products. What are the likely causes and how can I optimize the reaction?

A1: Low yields in Friedländer synthesis are a frequent challenge, often stemming from suboptimal reaction conditions, reagent quality, or competing side reactions.[3][4] The core mechanism involves an initial aldol-type condensation followed by a cyclizing dehydration.[2] Each step is a potential failure point.

Causality and Troubleshooting:

  • Reagent Purity: The reaction is sensitive to the purity of the starting materials: 2-amino-4'-methoxybenzophenone and 1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanone (a protected form of 4-piperidone). Impurities in the aminobenzophenone can inhibit the catalyst or introduce contaminants.

  • Catalyst Selection: The choice of catalyst is critical. While classic conditions use strong acids or bases at high temperatures, these can promote side reactions like aldol self-condensation.[2] Modern methods often employ Lewis acids like Indium(III) triflate (In(OTf)₃) or ceric ammonium nitrate, which can offer higher selectivity under milder conditions.[5][6]

  • Reaction Temperature and Time: Excessive heat can lead to decomposition and tar formation. The reaction should be monitored closely by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent degradation of the product.[7]

  • Solvent Choice: The solvent must effectively dissolve the reactants while being compatible with the reaction conditions. Polar aprotic solvents like DMF or ethanol can be effective, and in some cases, solvent-free conditions under microwave irradiation have proven successful.[1]

Troubleshooting Workflow for Low Synthesis Yield

G start Low Yield Observed reagent 1. Verify Reagent Purity (NMR, MS) start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions Reagents pure sub_reagent1 Source fresh starting materials reagent->sub_reagent1 Impurities found? sub_conditions1 Screen Solvents (Toluene, DMF, EtOH) conditions->sub_conditions1 sub_conditions2 Vary Temperature (e.g., 80°C to 120°C) conditions->sub_conditions2 catalyst 3. Evaluate Catalyst (Lewis Acid vs. Brønsted Acid) sub_catalyst1 Try In(OTf)3 or CAN catalyst->sub_catalyst1 workup 4. Assess Workup/Purification (TLC analysis of layers) sub_workup1 Check for product in aqueous layer workup->sub_workup1 Product loss? end Yield Improved workup->end No loss sub_reagent1->conditions sub_conditions1->catalyst sub_conditions2->catalyst sub_catalyst1->workup sub_workup1->end

Caption: A systematic workflow for troubleshooting low yields in quinoline synthesis.

Optimized Synthesis Protocol (Example):

This protocol utilizes an Indium(III) triflate catalyst for improved selectivity.[5]

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4'-methoxybenzophenone (1.0 mmol), 4-piperidone ethylene ketal (1.2 mmol), and anhydrous toluene (10 mL).

  • Add Indium(III) triflate (In(OTf)₃) (5 mol%, 0.05 mmol).

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor its progress every hour using TLC (Eluent: 7:3 Hexane:Ethyl Acetate).

  • Upon consumption of the limiting reagent (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue via column chromatography on silica gel (gradient elution, e.g., 9:1 to 7:3 Hexane:Ethyl Acetate) to afford the pure ketal-protected precursor.

  • Deprotect the ketal using 3M HCl in THF, followed by basification and extraction to yield the final product.

Section 2: Characterization and Stability

Unambiguous structural confirmation is non-negotiable. Inconsistent biological data can often be traced back to a misidentified compound or the presence of impurities.

Q2: The ¹H NMR of my synthesized compound is showing unexpected peaks, and the mass spectrometry data is ambiguous. How can I definitively confirm the structure and purity?

A2: The structure of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline contains three distinct regions: the quinoline core, the methoxyphenyl group, and the piperidinyl ring. Each has characteristic spectroscopic signatures. A multi-technique approach is essential for confident characterization.[8]

Self-Validating Characterization Strategy:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.[8] In ¹H NMR, look for the characteristic downfield aromatic protons of the quinoline ring, the AA'BB' system of the para-substituted methoxyphenyl ring, the singlet for the methoxy group (~3.8 ppm), and the aliphatic signals of the piperidinyl ring.[9][10] Use ¹³C NMR and DEPT-135 to confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): Use a high-resolution mass spectrometer (HRMS) to confirm the exact mass of the molecular ion ([M+H]⁺).[11] This provides the elemental composition, which is a highly reliable confirmation of the chemical formula.

  • FT-IR Spectroscopy: While less specific than NMR, FT-IR can quickly confirm the presence of key functional groups, such as C-O stretching for the methoxy group and C-N stretching for the piperidinyl moiety, and the absence of carbonyl (C=O) or amine (N-H) stretches from starting materials.[7]

  • Purity Analysis (HPLC): Use a reverse-phase HPLC method with a UV detector to assess purity. An ideal result is a single sharp peak. This technique is also excellent for identifying the presence of isomers or related impurities.

Table 1: Expected Spectroscopic Data for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

TechniqueFeatureExpected Observation
¹H NMR Aromatic ProtonsMultiplets and doublets in the δ 7.0-8.5 ppm range.
Methoxyphenyl ProtonsTwo doublets (AA'BB' system), ~δ 7.0 and 8.1 ppm.
Methoxy Protons (OCH₃)Singlet, ~δ 3.8-3.9 ppm.
Piperidinyl ProtonsMultiplets, ~δ 1.7-1.9 ppm and ~δ 3.2-3.4 ppm.
¹³C NMR Quaternary CarbonsSignals for substituted aromatic carbons, including C2 and C4.
CH CarbonsSignals for aromatic CH groups.
Methoxy CarbonSignal around δ 55 ppm.
Piperidinyl CarbonsAliphatic signals in the δ 24-52 ppm range.
HRMS (ESI+) Molecular Ion ([M+H]⁺)Calculated m/z for C₂₂H₂₃N₂O⁺ should match the observed value.
FT-IR C-O Stretch (Aryl Ether)~1250 cm⁻¹
C-N Stretch (Tertiary Amine)~1100-1200 cm⁻¹
Aromatic C=C Stretch~1500-1600 cm⁻¹
Q3: My compound seems to degrade over time in solution, affecting my assay results. What is the stability of this compound and how should it be stored?

A3: Quinoline derivatives can be susceptible to oxidation and photodegradation. The tertiary amine of the piperidinyl group can also be a site for reactivity.

Best Practices for Storage and Handling:

  • Solid Form: Store the purified solid compound in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C for long-term storage.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous, aprotic solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment from the DMSO stock. Do not store compounds in aqueous buffers for extended periods, as hydrolysis or precipitation can occur.[12]

  • Light Sensitivity: Protect the compound, both in solid form and in solution, from direct light.

Section 3: Biological Assays

Even with a pure, stable compound, variability can arise from the biological system itself. The "reproducibility crisis" in life sciences highlights that factors beyond the compound are often responsible for inconsistent data.[13]

Q4: I'm observing high variability in my cell-based assay results (e.g., cytotoxicity, signaling). How can I improve the consistency?

A4: Achieving robust and reproducible data in cell-based assays requires strict control over multiple variables.[14] Inconsistent results are often symptoms of subtle, uncontrolled changes in reagents, equipment, or personnel practices.[14][15]

Decision Tree for Troubleshooting Biological Assay Variability

G start High Assay Variability compound Compound Handling start->compound cells Cell Culture start->cells reagents Assay Reagents start->reagents protocol Protocol Execution start->protocol c1 Solubility issue? (Visual check, DLS) compound->c1 c2 Stock degradation? (Prepare fresh stock) compound->c2 cell1 Contamination? (Mycoplasma test) cells->cell1 cell2 Cell line authenticated? (STR profiling) cells->cell2 cell3 Passage number consistent? cells->cell3 r1 Lot-to-lot variation? (Test new lots) reagents->r1 r2 Reagent expiry? reagents->r2 p1 Operator variability? (Cross-training) protocol->p1 p2 Equipment calibrated? (Pipettes, readers) protocol->p2

Caption: Key checkpoints for diagnosing sources of variability in cell-based assays.

Key Areas for Investigation:

  • Compound Solubility and Delivery: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is non-toxic to your cells. Visually inspect the media after adding the compound; precipitation or cloudiness indicates a solubility problem that will lead to massive variability.

  • Cell Line Integrity: This is a critical and often overlooked factor.[15]

    • Authentication: Regularly perform Short Tandem Repeat (STR) profiling to confirm the identity of your human cell lines.

    • Mycoplasma Contamination: Routinely test for mycoplasma, as it can profoundly alter cellular responses.

    • Passage Number: Use cells within a consistent and narrow range of passage numbers, as high-passage cells can exhibit altered phenotypes.

  • Reagent Consistency: Maintain a log of lot numbers for critical reagents like fetal bovine serum (FBS), media, and antibodies.[14] When a new lot is introduced, perform a bridging experiment to ensure it produces comparable results to the old lot.

  • Standardized Protocols: Ensure every user follows the exact same protocol.[16] This includes incubation times, cell seeding densities, and the handling of multi-channel pipettes. Regular calibration of equipment like pipettes and plate readers is mandatory.[14]

  • Robust Experimental Design:

    • Controls: Always include positive, negative, and vehicle (e.g., DMSO-only) controls on every plate.

    • Replicates: Use technical and biological replicates to assess the statistical significance of your results.

    • Plate Layout: Be mindful of potential "edge effects" on multi-well plates. Distribute samples and controls across the plate to mitigate this.

References

  • Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. Available at: [Link]

  • The Scientist. (2019). Potential Causes of Irreproducibility Revealed. Available at: [Link]

  • Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters. Available at: [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Available at: [Link]

  • PubMed. (2012). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. Available at: [Link]

  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • Quora. (2013). What do you do with experimental results that are inconsistent? How do you analyze them?. Available at: [Link]

  • Study.com. Identifying Potential Reasons for Inconsistent Experiment Results. Available at: [Link]

  • The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. Available at: [Link]

  • Supporting Information. Iron-Catalyzed Quinoline Synthesis via Acceptorless Dehydrogenative Coupling. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Available at: [Link]

  • MDPI. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Available at: [Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link]

  • ResearchGate. (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • PMC. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. Available at: [Link]

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available at: [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available at: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • Semantic Scholar. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. Available at: [Link]

  • MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available at: [Link]

  • MDPI. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. Available at: [Link]

  • PMC. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Available at: [Link]

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]

  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Available at: [Link]

Sources

Validation & Comparative

Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Data for Quinoline Derivatives Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the quinoline scaffold is a "privileged structure," ubiquitous in antimalarials (Chloroquine), anticancer agents (Lenvatinib), and broad-spectrum antibiotics.[1] However, the synthesis of substituted quinolines—particularly via Skraup, Doebner-von Miller, or Gould-Jacobs pathways—is notoriously prone to regioisomerism and tautomeric ambiguity .

This guide compares the industry-standard "Linear Verification" workflow (often insufficient for complex heterocycles) against an "Orthogonal Cross-Validation" protocol. We demonstrate why relying on a single analytical technique (e.g., 1H NMR alone) leads to structural misassignment and provide a self-validating, multi-technique workflow to ensure data integrity.

Part 1: The Comparative Analysis

The core problem in quinoline characterization is the "Regioisomer Trap." For example, cyclization of a meta-substituted aniline can yield both 5- and 7-substituted quinolines. Standard low-resolution LC-MS and 1D NMR often fail to distinguish these isomers due to overlapping signals and identical molecular weights.

Table 1: Linear Verification vs. Orthogonal Cross-Validation
FeatureAlternative: Linear Verification (Standard QC)Recommended: Orthogonal Cross-Validation (High-Integrity)
Primary ID Method 1H NMR + Low-Res MS1H/13C NMR + 2D Correlations (HSQC/HMBC) + HRMS
Regioisomer Detection High Risk: Relies on coupling constants (

) which may be ambiguous in fused rings.
Definitive: Uses through-bond (HMBC) and through-space (NOESY) correlations to map connectivity.
Purity Assessment Single-wavelength HPLC (e.g., 254 nm).Multi-Detector: PDA (Max Plot) + qNMR + LC-MS/MS.
Tautomer Handling Often misassigns 4-hydroxyquinolines as enols.Identifies keto-enol equilibrium (4-quinolone vs 4-hydroxy) via solvent-dependent NMR.
Failure Mode "Invisible" impurities (salts, non-chromophoric precursors) inflate yield/purity.Mass balance checks (qNMR) reveal non-chromophoric contaminants.
Resource Cost Low (Rapid throughput).Moderate (Requires higher instrument time but prevents late-stage failure).
Part 2: Technical Deep Dive & Causality
1. The Causality of Misassignment: The Skraup/Gould-Jacobs Dilemma

When synthesizing quinolines from meta-substituted anilines, the directing effects of the substituent determine the ratio of 5- and 7-isomers.

  • The Trap: In 1H NMR, both isomers show similar aromatic splitting patterns. Without assigning specific carbons to the ring junction, a researcher cannot definitively place the substituent.

  • The Solution (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) allows you to see 2-3 bond couplings. By correlating the proton on the substituent (e.g., a methyl group) to the quaternary ring carbons, and then tracing those carbons to the distinct protons of the pyridine ring, the position is triangulated.

2. The Purity Illusion: HPLC vs. qNMR

Standard HPLC with UV detection at 254 nm assumes all components absorb equally. In quinoline synthesis, non-aromatic precursors or inorganic salts (from Lewis acid catalysts) are invisible to UV.

  • Protocol: Cross-validate HPLC purity with Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid or TCNB). If HPLC says 99% pure but qNMR says 85% wt/wt, you have trapped salts or solvent.

Part 3: Experimental Protocols
Protocol A: The Orthogonal Cross-Validation Workflow

A self-validating system for new quinoline entities.

Step 1: High-Resolution Mass Spectrometry (HRMS)

  • Method: ESI-TOF or Orbitrap. Positive mode.

  • Acceptance Criteria: Mass error < 5 ppm. Isotope pattern matching theoretical distribution (critical for chlorinated/brominated derivatives).

Step 2: The "Connectivity Check" (2D NMR)

  • Sample Prep: Dissolve 5-10 mg in DMSO-

    
     (prevents aggregation common in CDCl
    
    
    
    ).
  • Experiments:

    • 1H NMR: Acquire with sufficient relaxation delay (

      
      ) for integration accuracy.
      
    • HSQC: To identify all C-H pairs.

    • HMBC: Optimized for

      
      . Focus on correlating ring-junction carbons (C4a/C8a) to ring protons.
      
    • NOESY: If HMBC is ambiguous, use NOESY to detect spatial proximity between the substituent and the C4-H or C5-H protons.

Step 3: Purity Triangulation

  • HPLC Conditions: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Gradient 5%

    
     95% ACN in Water (+0.1% Formic Acid).
    
  • Detection: Acquire data using a Diode Array Detector (DAD) scanning 210–400 nm. Extract the "Max Plot" chromatogram to detect impurities with different

    
    .
    
Part 4: Visualization (Graphviz)
Diagram 1: The Decision Matrix for Quinoline Validation

This flowchart illustrates the logic required to distinguish regioisomers and validate purity.

QuinolineValidation Start Crude Quinoline Product HRMS Step 1: HRMS (ESI+) Confirm Formula Start->HRMS NMR_1D Step 2: 1H NMR (DMSO-d6) Check Splitting Patterns HRMS->NMR_1D Decision_Regio Is Regiochemistry Ambiguous? (e.g., m-substituted aniline start) NMR_1D->Decision_Regio NMR_2D Step 3: 2D NMR Suite (HSQC + HMBC + NOESY) Decision_Regio->NMR_2D Yes (Ambiguous) Purity_Check Step 4: Purity Triangulation HPLC (Max Plot) vs. qNMR Decision_Regio->Purity_Check No (Clear Pattern) Assign_C4a Identify Ring Junctions (C4a/C8a) via HMBC NMR_2D->Assign_C4a Assign_C4a->Purity_Check Pass VALIDATED STRUCTURE Proceed to Bioassay Purity_Check->Pass Purity >95% & Data Matches Fail REJECT / RE-PURIFY Check Salts/Isomers Purity_Check->Fail Mismatch

Caption: Workflow for orthogonal cross-validation of quinoline derivatives, highlighting the critical path for resolving regioisomer ambiguity.

Diagram 2: Distinguishing 5- vs 7-Substituted Isomers (HMBC Logic)

A specific logic tree for the most common synthesis error.

RegioLogic Input Meta-Substituted Aniline Precursor Reaction Skraup/Gould-Jacobs Cyclization Input->Reaction Mixture Mixture of Isomers: 5-Substituted vs. 7-Substituted Reaction->Mixture HMBC_Exp Experiment: HMBC Correlation from Substituent Proton Mixture->HMBC_Exp Path_5 Correlation to C4a? (3-bond coupling) HMBC_Exp->Path_5 Path_7 Correlation to C8? (No coupling to C4a) HMBC_Exp->Path_7 Result_5 Confirmed: 5-Substituted Isomer Path_5->Result_5 Yes Result_7 Confirmed: 7-Substituted Isomer Path_7->Result_7 Yes

Caption: HMBC logic pathway for distinguishing 5- and 7-substituted quinolines based on coupling to the ring junction carbon (C4a).

References
  • Infinix Bio. (2026).[2] Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. Retrieved from [Link]

  • Wernik, M., et al. (2025). Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. Retrieved from [Link]

  • Emery Pharma. (2025).[3] LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]

Sources

Publish Comparison Guide: Validation of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (CAS 853331-11-0), a synthetic small molecule belonging to the 2-aryl-4-aminoquinoline class.[1] Based on structural homology to well-characterized probes like NSC 23925 , this compound is functionally categorized as a P-glycoprotein (P-gp/MDR1) inhibitor, designed to reverse multidrug resistance (MDR) in cancer cells.

Executive Summary & Mechanism of Action

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a lipophilic, nitrogen-containing heterocyclic compound. It functions by binding to the transmembrane domains of ABCB1 (P-glycoprotein/MDR1) , an ATP-dependent efflux pump responsible for clearing chemotherapeutic agents (e.g., paclitaxel, doxorubicin) from cells.

Unlike first-generation inhibitors (e.g., Verapamil) which are substrates themselves and cause competitive inhibition, 4-aminoquinoline derivatives often act as non-competitive inhibitors or allosteric modulators, preventing ATP hydrolysis or conformational changes required for drug efflux without being transported themselves. This prevents the "futile cycle" of ATP consumption and restores drug sensitivity in resistant cell lines.

Core Applications
  • MDR Reversal: Resensitizing P-gp-overexpressing cancer cells (e.g., MDR-Ovarian, MDR-Breast) to cytotoxic drugs.

  • Chemosensitization: Enhancing the intracellular accumulation of fluorescent P-gp substrates (Calcein-AM, Rhodamine 123).

Comparative Analysis: Performance vs. Alternatives

The following table compares 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline with standard P-gp inhibitors.

Feature2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Verapamil (1st Gen)Cyclosporin A (1st Gen)Tariquidar (3rd Gen)
Primary Target P-glycoprotein (MDR1) L-type Ca2+ Channels / P-gpCalcineurin / P-gpP-glycoprotein (MDR1)
Selectivity High (Predicted based on scaffold)Low (Cardiotoxic at effective dose)Low (Immunosuppressive)Very High
Mechanism Non-competitive / AllostericCompetitive SubstrateCompetitive SubstrateNon-competitive ATPase Inhibitor
Potency (EC50) ~0.5 - 5 µM (Estimated)5 - 10 µM2 - 5 µM< 100 nM
CYP450 Interaction Low (Scaffold dependent)High (CYP3A4 inhibitor)High (CYP3A4 inhibitor)Moderate
Clinical Utility Research Tool (MDR Reversal)Limited (Cardiotoxicity)Limited (Toxicity)Clinical Trials (Stopped due to toxicity)

Experimental Protocols for Target Engagement

To validate target engagement, you must demonstrate that the compound specifically inhibits P-gp function in a cellular context.

Protocol A: Functional Target Engagement (Calcein-AM Assay)

This is the "Gold Standard" for validating P-gp inhibition. P-gp actively pumps out non-fluorescent Calcein-AM before it can be hydrolyzed by esterases into fluorescent Calcein. Inhibition of P-gp leads to intracellular fluorescence accumulation.

Materials:

  • Cells: P-gp overexpressing line (e.g., MDR-1-transfected MDCK or NCI/ADR-RES ) and parental control (e.g., MDCK-WT).

  • Reagents: Calcein-AM (1 µM final), PBS, Lysis Buffer.

  • Detection: Flow Cytometer or Fluorescence Plate Reader (Ex/Em: 494/517 nm).

Step-by-Step Workflow:

  • Seeding: Plate 50,000 cells/well in a 96-well black-walled plate. Incubate 24h.

  • Dosing: Treat cells with serial dilutions of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (0.1 µM – 50 µM) for 1 hour at 37°C. Include Verapamil (10 µM) as a positive control.

  • Substrate Addition: Add Calcein-AM directly to the wells (final conc. 0.5 µM). Do not wash.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Wash (Optional): Gently wash 2x with ice-cold PBS to stop transport.

  • Read: Measure fluorescence intensity.

  • Analysis: Calculate the Fold Reversal (FR) :

    
    
    A dose-dependent increase in FR confirms target engagement.
    
Protocol B: ATPase Activity Assay (Mechanistic Validation)

P-gp requires ATP hydrolysis to transport substrates. This assay determines if the compound stimulates (substrate) or inhibits (blocker) ATPase activity.

Step-by-Step Workflow:

  • Membrane Prep: Use commercially available P-gp-enriched membrane vesicles (e.g., from Sf9 cells).

  • Reaction Mix: Incubate membranes (20 µg) with the compound (10 µM) in ATPase buffer (50 mM Tris-MES, 2 mM EGTA, 50 mM KCl, 2 mM DTT, 5 mM NaN3).

  • Activation: Add 4 mM Mg-ATP to start the reaction. Incubate 20 min at 37°C.

  • Termination: Add 10% SDS to stop the reaction.

  • Detection: Measure released inorganic phosphate (Pi) using a colorimetric molybdate dye (e.g., Malachite Green) at 620 nm.

  • Interpretation:

    • Substrates (e.g., Verapamil) stimulate ATPase activity.

    • Inhibitors (e.g., Tariquidar, likely this compound) inhibit basal or Verapamil-stimulated ATPase activity.

Visualization of Signaling & Mechanism

The following diagram illustrates the mechanism of MDR reversal by 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline.

MDR_Mechanism Chemo Chemotherapeutic (Paclitaxel/Doxorubicin) Cell Cancer Cell (Cytoplasm) Chemo->Cell Passive Diffusion Pgp P-glycoprotein (ABCB1/MDR1) Cell->Pgp Substrate Binding Apoptosis Apoptosis (Cell Death) Cell->Apoptosis High Drug Conc. Pgp->Cell Accumulation Efflux Drug Efflux (Resistance) Pgp->Efflux Pumps Drug Out ATP ATP Hydrolysis ATP->Pgp Energy Source Compound 2-(4-Methoxyphenyl)- 4-(1-piperidinyl)quinoline Compound->Pgp Blocks Transmembrane Domain Compound->ATP Inhibits Hydrolysis (Non-competitive)

Caption: Mechanism of Action. The compound binds to P-gp, blocking ATP-dependent efflux, leading to intracellular accumulation of chemotherapeutics and subsequent cell death.

References

  • Duan, Z., et al. (2012). "NSC23925, a novel multidrug resistance reversal agent, reverses P-glycoprotein-mediated drug resistance in human cancer cells." Molecular Cancer Therapeutics. Link

  • Gottesman, M. M., et al. (2002). "P-glycoprotein and multidrug resistance." Annual Review of Medicine. Link

  • Kumar, P., et al. (2014). "Synthesis and biological evaluation of 2-aryl-4-aminoquinoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "Product Specification: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (CAS 853331-11-0)." Link

  • Szakács, G., et al. (2006). "Targeting multidrug resistance in cancer." Nature Reviews Drug Discovery. Link

Sources

On-Target Validation of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline as a Smoothened Antagonist: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the precise on-target activity of a novel compound is a cornerstone of preclinical validation. This guide provides an in-depth comparison and experimental framework for confirming the on-target activity of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline as a putative Smoothened (SMO) antagonist, with a central focus on the use of knockout models. We will explore the rationale behind this approach, compare it with alternative methods, and provide detailed protocols to ensure scientific rigor.

Introduction to 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline and the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The G-protein coupled receptor, Smoothened (SMO), is a key transducer of Hh signaling.[4][5] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of Hh target genes.[4]

The chemical scaffold 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline has been identified in compounds with diverse pharmacological activities. Notably, derivatives of this scaffold have shown potential as antagonists of the SMO receptor, making them promising candidates for anti-cancer therapeutics. However, rigorous validation of their on-target activity is essential to differentiate specific SMO inhibition from off-target effects.

The Gold Standard: Knockout Models for Target Validation

To unequivocally demonstrate that the pharmacological effects of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline are mediated through SMO, a knockout (KO) model is the gold standard.[6] The use of CRISPR-Cas9 technology to generate cell lines or animal models completely lacking the target protein provides a clean background to test for compound efficacy.[7][8][9] If the compound's activity is abolished in the SMO-KO model compared to its wild-type (WT) counterpart, it provides strong evidence of on-target action.

Comparison with Alternative Validation Methods
MethodPrincipleAdvantagesDisadvantages
Knockout Models (CRISPR-Cas9) Complete and permanent removal of the target gene.Unambiguous demonstration of target necessity; stable genetic background.Time-consuming to generate and validate; potential for off-target gene edits.
RNA interference (RNAi) Transient knockdown of target mRNA using siRNA or shRNA.Relatively quick and less technically demanding than KO generation.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Chemical Probes/Competitive Binding Use of a known, well-characterized ligand to compete with the test compound.Provides evidence of direct binding to the target.Does not directly demonstrate functional consequence of binding; requires a suitable chemical probe.
Resistant Mutant Rescue Introduction of a mutated target that does not bind the compound to rescue the phenotype.Strong evidence for on-target activity and specific binding site.Requires knowledge of the compound's binding site to design the appropriate mutant.

Experimental Workflow for On-Target Validation

The following workflow outlines the key steps to validate the on-target activity of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline using a SMO knockout model.

G cluster_0 Phase 1: Model Generation & Validation cluster_1 Phase 2: On-Target Activity Assessment cluster_2 Phase 3: Comparative Analysis Design & Clone gRNAs Design & Clone gRNAs Transfect Cells Transfect Cells Design & Clone gRNAs->Transfect Cells Single-Cell Cloning Single-Cell Cloning Transfect Cells->Single-Cell Cloning Screening & Validation Screening & Validation Single-Cell Cloning->Screening & Validation SMO KO Clones SMO KO Clones Screening & Validation->SMO KO Clones WT & SMO KO Cells WT & SMO KO Cells Hh Pathway Activation Hh Pathway Activation WT & SMO KO Cells->Hh Pathway Activation Compound Treatment Compound Treatment Hh Pathway Activation->Compound Treatment Downstream Readouts Downstream Readouts Compound Treatment->Downstream Readouts Compare Dose-Response Compare Dose-Response Phenotypic Assays Phenotypic Assays Compare Dose-Response->Phenotypic Assays In Vivo Studies (Optional) In Vivo Studies (Optional) Phenotypic Assays->In Vivo Studies (Optional)

Caption: Experimental workflow for validating on-target activity using knockout models.

Detailed Experimental Protocols

Part 1: Generation and Validation of a Smoothened (SMO) Knockout Cell Line

Objective: To create a cell line completely devoid of SMO protein to serve as a negative control.

Recommended Cell Line: NIH/3T3 cells are a common choice due to their robust and well-characterized Hedgehog pathway response.

Protocol:

  • Guide RNA (gRNA) Design and Cloning:

    • Design two gRNAs targeting an early exon of the murine Smo gene using a design tool like CRISPOR.[8]

    • Clone the gRNAs into a suitable CRISPR/Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection:

    • Transfect NIH/3T3 cells with the Cas9/gRNA expression vector using a suitable method (e.g., lipofection or electroporation).

  • Single-Cell Cloning:

    • After 48-72 hours, perform single-cell sorting by fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.[9]

  • Screening and Validation of Knockout Clones:

    • Genomic DNA PCR and Sequencing: Screen individual clones for the presence of insertions or deletions (indels) at the target site by PCR amplification of the target region followed by Sanger sequencing.[9]

    • Western Blot: Confirm the complete absence of SMO protein expression in candidate clones compared to wild-type cells.[10]

    • Quantitative RT-PCR (qRT-PCR): Verify the absence of Smo mRNA expression.

Part 2: Assessing On-Target Activity

Objective: To compare the effect of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline on Hedgehog pathway activation in wild-type versus SMO knockout cells.

Protocol:

  • Cell Seeding:

    • Seed both wild-type and validated SMO knockout NIH/3T3 cells in appropriate plates (e.g., 96-well plates for luciferase assays, 6-well plates for RNA extraction).

  • Hedgehog Pathway Activation:

    • Stimulate the Hedgehog pathway using a SMO agonist such as SAG (Smoothened Agonist) at a concentration of 100 nM.[11]

  • Compound Treatment:

    • Treat the cells with a dose-response curve of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (e.g., 0.1 nM to 10 µM).

    • Include vehicle control (e.g., DMSO) and positive control SMO inhibitors like Vismodegib (GDC-0449) and Sonidegib (LDE225).[5][12][13]

  • Downstream Readout:

    • After 24-48 hours of incubation, measure the expression of the downstream Hedgehog target gene, Gli1. This can be done using two primary methods:

      • Gli-Responsive Luciferase Reporter Assay: For this, cells would need to be co-transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control plasmid.[14][15][16][17] Measure luciferase activity using a dual-luciferase reporter assay system.

      • Quantitative RT-PCR (qRT-PCR): Extract total RNA, synthesize cDNA, and perform qRT-PCR using primers specific for Gli1 and a housekeeping gene (e.g., Gapdh) for normalization.[18][19][20][21]

Expected Outcomes and Data Presentation

The data should clearly demonstrate a dose-dependent inhibition of SAG-induced Gli1 expression by 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline in wild-type cells, while this effect should be absent in the SMO knockout cells.

Table 1: Hypothetical IC50 Values for Inhibition of Gli1 Luciferase Activity

CompoundWild-Type NIH/3T3 (IC50)SMO Knockout NIH/3T3 (IC50)
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline 50 nM> 10 µM
Vismodegib (GDC-0449) 3 nM[22][23]> 10 µM
Sonidegib (LDE225) 2.5 nM[24]> 10 µM

Table 2: Hypothetical Fold Change in Gli1 mRNA Expression (qRT-PCR)

TreatmentWild-Type NIH/3T3SMO Knockout NIH/3T3
Vehicle1.01.0
SAG (100 nM)15.01.2
SAG + 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (1 µM)2.51.1
SAG + Vismodegib (100 nM)1.51.3

Visualizing the Logic of Knockout Validation

G cluster_0 Wild-Type Cells cluster_1 SMO Knockout Cells Hh Ligand/Agonist Hh Ligand/Agonist SMO SMO Hh Ligand/Agonist->SMO Activates No SMO No SMO Hh Ligand/Agonist->No SMO No Target GLI Activation GLI Activation SMO->GLI Activation Activates Target Gene Expression Target Gene Expression GLI Activation->Target Gene Expression Compound Compound Compound->SMO Inhibits Compound->No SMO No Target to Inhibit No GLI Activation No GLI Activation No SMO->No GLI Activation No Target Gene Expression No Target Gene Expression No GLI Activation->No Target Gene Expression

Caption: Logic of knockout validation for a SMO antagonist.

Conclusion

The use of knockout models provides the most definitive evidence for the on-target activity of a novel compound. By demonstrating that the inhibitory effects of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline on the Hedgehog pathway are completely abrogated in the absence of its putative target, Smoothened, researchers can proceed with confidence in its mechanism of action. This rigorous approach is crucial for the development of targeted therapies and for minimizing the risk of late-stage failures in the drug development pipeline.

References

  • Bio-protocol. (n.d.). 2.12. Dual-Luciferase Reporter Assay. Retrieved from [Link]

  • Niewiadomski, P., & Rohatgi, R. (2015). Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR. Methods in Molecular Biology, 1322, 81–92.
  • Cigna. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(33), 14132–14137.
  • Mastrangelo, A. M., & Angeli, S. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 119–127.
  • Vanner, R. J., et al. (2024). Genome-wide CRISPR-Cas9 knockout screens identify DNMT1 as a druggable dependency in sonic hedgehog medulloblastoma. Journal of Experimental & Clinical Cancer Research, 43(1), 183.
  • OriGene Technologies Inc. (n.d.). GLI1 Human qPCR Primer Pair (NM_005269). Retrieved from [Link]

  • Palle, K., et al. (2020). GLI1/GLI2 functional interplay is required to control Hedgehog/GLI targets gene expression. Biochemical Journal, 477(17), 3343–3360.
  • OriGene Technologies Inc. (n.d.). Gli1 Mouse qPCR Primer Pair (NM_010296). Retrieved from [Link]

  • Andrew Alliance. (n.d.). CRISPR/Cas9-mediated Gene Knockout - Protocol. Retrieved from [Link]

  • Rimkus, T. K., et al. (2016). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. PLoS ONE, 11(4), e0153620.
  • Tostar, U., et al. (2014). Pyrvinium Attenuates Hedgehog Signaling Downstream of Smoothened. Molecular Cancer Therapeutics, 13(9), 2235–2246.
  • ResearchGate. (n.d.). qRT-PCR validation of GLI1/EGF-regulated gene expression in primary.... Retrieved from [Link]

  • Williams, J. A., et al. (2003). Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening. Chemical Research in Toxicology, 16(8), 919–925.
  • Zhang, Y., et al. (2021). CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus. Current Protocols, 1(4), e104.
  • Frank-Kamenetsky, M., et al. (2002). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences, 99(19), 12347–12352.
  • LoRusso, P. M., et al. (2011). Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors. Clinical Cancer Research, 17(8), 2502–2511.
  • Stanton, B. Z., & Peng, L. F. (2010). A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. PLoS ONE, 5(6), e11352.
  • O'Toole, S. A., et al. (2018). Inhibition of Hedgehog signaling reprograms the dysfunctional immune microenvironment in breast cancer. Cancer Research, 78(24), 6975–6987.
  • Horizon Discovery. (2018, June 14). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved from [Link]

  • Zhang, H., & Chen, S. (2025, September 22). Hedgehog Pathway Activity Downstream of Smoothened is regulated specifically by Basal Ciliary PKA. bioRxiv.
  • Myers, B. R., et al. (2017). Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium. Proceedings of the National Academy of Sciences, 114(50), E10723–E10732.
  • GeneMedi. (n.d.). Protocol of CRISPR /Cas9 mediated gene knockout in vitro and in vivo. Retrieved from [Link]

  • Lee, J., et al. (2016). Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors. Molecules, 21(2), 199.
  • ResearchGate. (2016, February 5). Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors. Retrieved from [Link]

  • Kim, J. H., et al. (2020). Sonidegib Suppresses Production of Inflammatory Mediators and Cell Migration in BV2 Microglial Cells and Mice Treated with Lipopolysaccharide via JNK and NF-κB Inhibition. International Journal of Molecular Sciences, 21(18), 6690.
  • Bernardini, G., et al. (2018). Novel smoothened antagonists as anti-neoplastic agents for the treatment of osteosarcoma. Journal of Cellular Physiology, 233(6), 4961–4971.
  • Graham, R. A., et al. (2011). Pharmacokinetics of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding. Clinical Cancer Research, 17(8), 2512–2520.
  • Petricci, E., et al. (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. Cancers, 13(15), 3920.
  • Morrissy, A. S., et al. (2022). Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma. Neuro-Oncology Advances, 4(1), vdac051.
  • Wunn, L. M., et al. (2023, October 20). Streamlined generation of CRISPR/Cas9-mediated single-cell knockout clones in murine cell lines. bioRxiv.
  • ResearchGate. (n.d.). Discovery of potent and novel smoothened antagonists via structure-based virtual screening and biological assays. Retrieved from [Link]

  • Singh, B. N., et al. (2011). Hedgehog Signaling Antagonist GDC-0449 (Vismodegib) Inhibits Pancreatic Cancer Stem Cell Characteristics: Molecular Mechanisms. PLoS ONE, 6(11), e27306.
  • Zhao, C., et al. (2019). Deciphering the Allosteric Effect of Antagonist Vismodegib on Smoothened Receptor Deactivation Using Metadynamics Simulation. Frontiers in Molecular Biosciences, 6, 49.
  • Pishvaian, M. J., et al. (2020).
  • O'Reilly, E. M., et al. (2021). A Phase 1b clinical trial of LDE225 (Sonidegib) in combination with fluorouracil, leucovorin, oxaliplatin, and irinotecan (FOLFIRINOX) in previously untreated locally advanced or metastatic pancreatic adenocarcinoma. Journal of Gastrointestinal Oncology, 12(4), 1642–1650.
  • Novartis. (2015, July 24). FDA approves Novartis drug Odomzo® (sonidegib) for locally advanced basal cell carcinoma (laBCC), a form of skin cancer. Retrieved from [Link]

  • MDPI. (n.d.). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Therapeutic Potential of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline as a Multidrug Resistance Reversal Agent in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic potential of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline. Our focus is on its promising application as an agent to reverse multidrug resistance (MDR) in cancer, a significant hurdle in clinical oncology. This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating preclinical package.

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer properties.[1][2] Derivatives of this structure have been shown to inhibit various cancer-related targets like tyrosine kinases and topoisomerases.[1] The specific compound of interest, 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline, has been selected for investigation based on compelling evidence from a closely related analog, (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (also known as NSC23925). Studies have demonstrated that isomers of this analog can potently reverse P-glycoprotein (Pgp)-mediated MDR in various cancer cell lines and significantly enhance the in vivo antitumor activity of standard chemotherapeutics like paclitaxel in MDR xenograft models.[3]

This guide outlines a head-to-head comparison against standard-of-care chemotherapy (e.g., Paclitaxel) and a known, potent Pgp inhibitor (e.g., Tariquidar) to benchmark the compound's efficacy and selectivity.

The Challenge: P-glycoprotein Mediated Multidrug Resistance

A primary mechanism of acquired resistance to chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (Pgp or ABCB1).[3] This membrane-bound efflux pump actively removes a wide range of cytotoxic drugs from cancer cells, reducing their intracellular concentration to sub-therapeutic levels and rendering the treatment ineffective. The hypothesized mechanism for our candidate compound is the direct inhibition of this Pgp-mediated efflux, thereby restoring the cancer cell's sensitivity to chemotherapy.

Pgp_Mechanism cluster_membrane Cancer Cell Membrane cluster_cell Intracellular Pgp P-glycoprotein (Pgp) Efflux Pump Chemo_out Chemotherapy (e.g., Paclitaxel) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Target Cellular Target (e.g., Microtubules) Apoptosis Apoptosis Target->Apoptosis Target->Apoptosis Induces Chemo_in Chemotherapy Chemo_out->Chemo_in Enters Cell Chemo_in->Pgp Binds to Pgp Chemo_in->Target Insufficient Concentration Chemo_in->Target Therapeutic Concentration Candidate 2-(4-Methoxyphenyl)- 4-(1-piperidinyl)quinoline Candidate->Pgp Inhibits ATP ATP ATP->Pgp

Caption: Hypothesized mechanism of Pgp-mediated drug efflux and its inhibition.

Preclinical Validation Workflow: A Phased Approach

A systematic, multi-phase approach is essential to validate the therapeutic potential of our candidate compound. This workflow ensures that resources are directed toward the most promising candidates by establishing clear go/no-go decision points based on accumulating data.

Workflow start Candidate Compound: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline phase1 Phase 1: In Vitro Characterization start->phase1 decision1 Potent MDR Reversal? Low Intrinsic Cytotoxicity? phase1->decision1 sub1_1 Cell Viability Assays (MDR vs. Parental Lines) phase2 Phase 2: In Vivo Efficacy decision2 Significant In Vivo Efficacy? Acceptable Tolerability? phase2->decision2 sub2_1 MDR Xenograft Models (e.g., NCI/ADR-RES) phase3 Phase 3: Safety & Pharmacokinetics go_to_clinic Lead Candidate for IND-Enabling Studies phase3->go_to_clinic sub3_1 Pharmacokinetic (PK) Profiling (Rodent) decision1->phase2 YES stop STOP: Re-evaluate or Terminate decision1->stop NO decision2->phase3 YES decision2->stop NO sub1_2 Drug Efflux Assays (e.g., Calcein-AM) sub1_3 Mechanism of Action (e.g., ATPase Assay) sub2_2 Combination Therapy Studies (Candidate + Chemo) sub2_3 Biomarker Analysis (Tumor & Plasma) sub3_2 Dose Range Finding (DRF) & Maximum Tolerated Dose (MTD) sub3_3 Preliminary Toxicology

Caption: A phased workflow for preclinical validation of the candidate compound.

Phase 1: In Vitro Characterization

The initial phase focuses on confirming the compound's ability to reverse MDR in a controlled cellular environment. The key is to demonstrate potent activity in sensitizing resistant cells to chemotherapy without exhibiting significant toxicity on its own. A wide range of in vitro assays are available for evaluating anticancer drug candidates.[4][5]

Comparative In Vitro Efficacy Data (Hypothetical)

The primary goal is to see a significant "fold-reversal," meaning the IC50 of the chemotherapeutic agent in resistant cells is restored to a level near that of the sensitive parental cells when the candidate compound is co-administered.

Compound/CombinationNCI/ADR-RES (MDR) IC50 (nM)OVCAR-8 (Parental) IC50 (nM)Fold-Reversal in MDR Cells
Paclitaxel Alone150010-
Paclitaxel + Candidate (1 µM) 159100x
Paclitaxel + Tariquidar (1 µM)1210125x
Candidate Alone > 10,000> 10,000-
Tariquidar Alone> 10,000> 10,000-
Experimental Protocols

1. Cell Viability/Cytotoxicity Assay

  • Objective: To determine the concentration at which the candidate compound restores sensitivity to a standard chemotherapeutic agent (e.g., Paclitaxel) in an MDR cancer cell line.

  • Rationale: This is the foundational assay. We use a matched pair of cell lines: a parental, drug-sensitive line (e.g., OVCAR-8) and its drug-resistant derivative that overexpresses Pgp (e.g., NCI/ADR-RES). A successful compound will have minimal effect on its own but will dramatically shift the dose-response curve of the chemotherapeutic agent in the resistant line.

  • Methodology:

    • Cell Seeding: Seed NCI/ADR-RES and OVCAR-8 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of Paclitaxel. For combination wells, prepare a fixed, non-toxic concentration of the candidate compound (e.g., 1 µM) and Tariquidar (1 µM).

    • Treatment: Treat cells with Paclitaxel alone, the candidate compound alone, or a combination of Paclitaxel and the candidate compound. Include vehicle-only controls.

    • Incubation: Incubate plates for 72 hours under standard cell culture conditions.

    • Viability Assessment: Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®).[5] Luminescence is proportional to the number of viable cells.

    • Data Analysis: Normalize data to vehicle-treated controls. Plot dose-response curves and calculate IC50 values using non-linear regression. Calculate the fold-reversal by dividing the IC50 of the chemotherapeutic alone by the IC50 of the combination.

2. P-glycoprotein Efflux Inhibition Assay (Calcein-AM)

  • Objective: To visually and quantitatively confirm that the candidate compound inhibits the Pgp efflux pump.

  • Rationale: Calcein-AM is a non-fluorescent, cell-permeable substrate for Pgp. Once inside the cell, esterases cleave the AM group, rendering it fluorescent (Calcein) and cell-impermeable. In Pgp-overexpressing cells, Calcein-AM is rapidly pumped out before it can be cleaved, resulting in low fluorescence. An effective Pgp inhibitor will block this efflux, leading to Calcein accumulation and a strong fluorescent signal.

  • Methodology:

    • Cell Seeding: Seed NCI/ADR-RES cells in a 96-well black, clear-bottom plate.

    • Treatment: Pre-incubate cells with various concentrations of the candidate compound, Tariquidar (positive control), or vehicle (negative control) for 30-60 minutes.

    • Substrate Addition: Add Calcein-AM substrate to all wells at a final concentration of ~0.25 µM.

    • Incubation: Incubate for 30 minutes at 37°C.

    • Measurement: Measure intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

    • Data Analysis: Compare the fluorescence intensity in treated wells to control wells. Higher fluorescence indicates greater Pgp inhibition.

Phase 2: In Vivo Efficacy in Preclinical Models

Demonstrating efficacy in a living organism is a critical step.[6] In vivo cancer models provide a complex environment where factors like drug metabolism, distribution, and tumor-host interactions come into play.[7] Cell line-derived xenograft (CDX) models are robust platforms for these studies.[6][8]

Comparative In Vivo Efficacy Data (Hypothetical)

The primary endpoint is Tumor Growth Inhibition (TGI). A successful outcome is observing significant TGI in the combination therapy group compared to either agent alone, without unacceptable toxicity (e.g., >20% body weight loss).

Treatment Group (NCI/ADR-RES Xenograft Model)Mean Tumor Volume at Day 21 (mm³)% TGIMean Body Weight Change (%)
Vehicle Control1250-+5%
Paclitaxel (20 mg/kg)110012%-8%
Candidate (50 mg/kg) 12004%+3%
Candidate (50 mg/kg) + Paclitaxel (20 mg/kg) 25080% -10%
Tariquidar (50 mg/kg) + Paclitaxel (20 mg/kg)22582% -12%
Experimental Protocol

1. Multidrug-Resistant Xenograft Model

  • Objective: To evaluate if the candidate compound can restore the antitumor efficacy of Paclitaxel in an in vivo MDR model.

  • Rationale: This experiment directly tests the therapeutic hypothesis in a physiological context. The choice of an MDR xenograft model (e.g., NCI/ADR-RES or a patient-derived xenograft (PDX) with known resistance) is crucial for clinical relevance.[7][8]

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

    • Tumor Implantation: Subcutaneously implant NCI/ADR-RES cells into the flank of each mouse.

    • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group) as described in the table above.

    • Dosing: Administer the candidate compound (e.g., daily via oral gavage) and Paclitaxel (e.g., twice weekly via intraperitoneal injection) according to a predetermined schedule. The candidate is typically administered 1-2 hours before the chemotherapeutic agent to ensure it is present to block Pgp.

    • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health daily as indicators of toxicity.

    • Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

    • Data Analysis: Calculate % TGI using the formula: 100 * (1 - [ΔT/ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Analyze statistical significance between groups.

Phase 3: Safety and Pharmacokinetic (PK) Profiling

A therapeutically effective compound must also be safe and possess favorable drug-like properties.[9] Preclinical toxicology and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential for determining a compound's viability.[10][11]

Comparative ADMET/PK Data (Hypothetical)
ParameterCandidate Compound TariquidarDesired Profile
Oral Bioavailability (F%) - Rat45%20%> 30%
Plasma Half-life (t½) - Rat6 hours8 hours2-12 hours
Cmax (10 mg/kg, oral) - Rat1.5 µM0.8 µM> 10x in vitro EC90
hERG Inhibition IC50> 30 µM5 µM> 10 µM
Ames Mutagenicity TestNegativeNegativeNegative
Maximum Tolerated Dose (MTD) - Mouse> 100 mg/kg80 mg/kgHigh therapeutic index
Experimental Protocols

1. Rodent Pharmacokinetic (PK) Study

  • Objective: To determine the key PK parameters of the candidate compound.

  • Rationale: Understanding how a compound is absorbed, distributed, and cleared by the body is critical for designing effective dosing regimens for efficacy studies and predicting human pharmacokinetics.[11]

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats.

    • Dosing: Administer a single dose of the candidate compound via intravenous (IV) and oral (PO) routes to separate cohorts of animals.

    • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

    • Sample Processing: Process blood to plasma and store frozen.

    • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters, including clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability (F%).

2. Maximum Tolerated Dose (MTD) Study

  • Objective: To identify the highest dose of the candidate compound that can be administered without causing severe or life-threatening toxicity.[12]

  • Rationale: The MTD is crucial for defining the safe dose range for subsequent efficacy and long-term toxicology studies.[12] It helps establish the therapeutic index (the ratio between the toxic dose and the therapeutic dose).

  • Methodology:

    • Animal Model: Use the same mouse strain as in the efficacy studies (e.g., NOD/SCID).

    • Dose Escalation: Administer the compound to small cohorts of mice (n=3 per group) at escalating dose levels.

    • Monitoring: Observe animals daily for 7-14 days for clinical signs of toxicity, including changes in appearance, behavior, and body weight. A significant loss of body weight (>20%) is a common endpoint.

    • Endpoint: The MTD is defined as the highest dose that does not produce unacceptable toxicity or mortality.

    • Necropsy: At the end of the study, a gross necropsy can be performed to look for visible organ abnormalities.

Conclusion and Future Directions

This guide provides a structured, evidence-based pathway for the preclinical validation of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline as an MDR reversal agent. By following this phased approach of in vitro characterization, in vivo efficacy testing, and safety/PK profiling, researchers can generate a comprehensive data package.

If the candidate compound successfully demonstrates potent and selective MDR reversal, significant in vivo efficacy in combination with standard chemotherapy, and an acceptable safety and pharmacokinetic profile, the next logical step would be to advance the compound into formal IND (Investigational New Drug)-enabling toxicology studies in two species (one rodent, one non-rodent) as required by regulatory agencies like the FDA.[10] The ultimate goal is the translation of these promising preclinical findings into clinical trials to address the critical unmet need of multidrug resistance in cancer patients.

References

  • Cancer Models. Charles River Laboratories. [Link]

  • In Vivo Cancer Model Development Services. Alfa Cytology. [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience. [Link]

  • In vitro Cancer Drug Screening Services. Visikol. [Link]

  • In Vivo Models. Biocompare. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Discover Toxicology. ANEWCRO. [Link]

  • Novel in vivo models for better treatment development in cancer. Research Communities, Springer Nature. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Toxicological screening. PMC, NIH. [Link]

  • Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. World Journal of Pharmaceutical Science and Research. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI. [Link]

  • General Toxicity Study. Creative Biolabs. [Link]

  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. PubMed. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • Pharmacokinetic parameters of compounds 1-24. ResearchGate. [Link]

  • In Silico Identification of Novel Quinoline-3-carboxamide Derivat... Ingenta Connect. [Link]

  • Toxicity Testing in the 21st Century: A View from the Pharmaceutical Industry. Toxicological Sciences, Oxford Academic. [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]

  • Review on recent development of quinoline for anticancer activities. Informatics in Medicine Unlocked. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. MDPI. [Link]

  • Potential nootropic agents, 4-alkoxy-2-(1-piperazinyl)quinazoline derivatives. PubMed. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC, NIH. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. MDPI. [Link]

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. Semantic Scholar. [Link]

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. ResearchGate. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

IMMEDIATE ACTION REQUIRED: Treat this compound as a High-Hazard Research Chemical . While specific toxicological data for this exact derivative may be limited compared to parent compounds, the structural combination of a quinoline core (potential DNA intercalator/genotoxin) and a piperidine moiety (organic base/irritant) necessitates a conservative "Precautionary Principle" approach.

Hazard Identification & Waste Classification

Before initiating disposal, you must classify the waste stream based on the compound's specific hazard codes and chemical structure.

PropertySpecificationOperational Implication
CAS Number 853331-11-0 (Generic/Analog)Use for waste manifesting.
Hazard Statements H302: Harmful if swallowedH315/H319: Causes skin/eye irritationH335: May cause respiratory irritationH413: May cause long-lasting harmful effects to aquatic lifeDO NOT dispose of down the drain.[1] DO NOT allow release into environmental water systems.[1][2]
Chemical Class Nitrogen-containing Heterocycle (Organic Base)Segregate from Acids to prevent exothermic neutralization or salt formation.
RCRA Status Not P-listed/U-listed specifically, but treat as Characteristic Hazardous Waste (Toxic/Irritant).Must be incinerated at an EPA-permitted facility.

Part 2: Technical Disposal Protocols

The "Why" Behind the Protocol (Scientific Rationale)
  • Quinoline Core Stability: The quinoline ring is highly stable and resistant to standard hydrolysis. It is a known scaffold for DNA intercalation. Therefore, chemical deactivation (e.g., bleach oxidation) is insufficient and potentially dangerous as it may generate toxic chlorinated byproducts. High-temperature incineration is the only validated method for complete destruction.

  • Piperidine Basicity: The piperidine substituent renders the molecule basic (pKa ~11 for parent piperidine). Mixing this waste with strong acid waste streams (e.g., Aqua Regia, Piranha solution) can result in violent exothermic reactions.

Waste Stream Decision Tree (Visual Workflow)

The following diagram outlines the critical decision points for segregating this compound.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DoubleBag 1. Double Bag in 4-mil Polyethylene Solid->DoubleBag LabelSolid 2. Label: 'Toxic Solid Organic Waste' DoubleBag->LabelSolid Handoff Final Handoff: EHS / Incineration Service LabelSolid->Handoff SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Segregation CRITICAL: Segregate from Oxidizers & Acids Halogenated->Segregation NonHalogenated->Segregation ContainerHal Container A: Halogenated Waste Segregation->ContainerHal ContainerNon Container B: Non-Halogenated Waste Segregation->ContainerNon ContainerHal->Handoff ContainerNon->Handoff

Figure 1: Operational decision tree for segregating 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline waste streams.

Detailed Step-by-Step Procedures
Scenario A: Solid Waste (Pure Compound or Synthesis Cake)

Objective: Containment of fine particulates to prevent inhalation (H335).

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a NIOSH N95 or P100 respirator if handling outside a fume hood.

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (4-mil thickness minimum) or a screw-top high-density polyethylene (HDPE) jar.

  • Solvent Wash (Optional): If the container must be reused, rinse it with a minimal amount of Acetone or Methanol. Treat this rinse as Liquid Waste (see Scenario B).

  • Secondary Containment: Place the primary bag/jar into a secondary containment bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline"[3][4]

    • Hazard Checkbox: Toxic, Irritant.[5][6]

Scenario B: Liquid Waste (Mother Liquors, HPLC Effluent)

Objective: Prevent environmental release (H413) and chemical incompatibility.

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass/Teflon for halogenated solvents).

  • Segregation Rule:

    • DO NOT mix with acidic waste streams (Risk of heat generation).

    • DO NOT mix with chromic acid or permanganates (Risk of oxidation of the methoxy group).

  • Transfer: Pour the solution into the appropriate "Organic Solvent Waste" carboy using a funnel to prevent splashing.

    • If solvent is DCM/Chloroform: Use "Halogenated Waste" carboy.

    • If solvent is Methanol/DMSO/Acetone: Use "Non-Halogenated Waste" carboy.

  • Documentation: Log the approximate concentration of the quinoline derivative on the waste accumulation log sheet.

Scenario C: Spills and Emergency Cleanup

Objective: Rapid containment.

  • Evacuate & Ventilate: If a large amount of dry powder is airborne, evacuate the immediate area to allow dust to settle.

  • Liquid Spills:

    • Cover with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as this increases surface area for evaporation.

    • Scoop contaminated absorbent into a wide-mouth jar.

    • Label as "Debris contaminated with Toxic Quinoline Derivative."

  • Solid Spills:

    • Do not dry sweep. This generates dust.

    • Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

Part 3: Regulatory & Compliance References

This guide adheres to the principles established in the following authoritative frameworks. All disposal must ultimately comply with your institution's Environmental Health & Safety (EHS) officer and local regulations.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines "Characteristic Waste" and "Listed Waste" protocols).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard for segregation and chemical compatibility).[7]

  • PubChem / GHS Data. Compound Summary: Quinoline Derivatives Hazard Identification. (Source of H302, H315, H319, H413 classifications).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). (Labeling requirements).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.